(R)-2-(Diphenylphosphino)-1-phenylethanamine
Description
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Properties
IUPAC Name |
(1R)-2-diphenylphosphanyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNYDYNCOCRMDG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855641 | |
| Record name | (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141096-35-7 | |
| Record name | (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of (R)-2-(Diphenylphosphino)-1-phenylethanamine
Introduction: The Significance of Chiral Phosphine Ligands
(R)-2-(Diphenylphosphino)-1-phenylethanamine is a chiral phosphine ligand of significant interest in the field of asymmetric catalysis.[1][2] Its structure, featuring a stereogenic center adjacent to a phosphine group and an amine, makes it a valuable component in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries.[3][4] The precise spatial arrangement of the phenyl, diphenylphosphino, and amino groups allows for the effective transfer of chirality during catalytic reactions, leading to the preferential formation of one enantiomer over the other.[5] This guide provides a comprehensive overview of the synthesis and characterization of this important chiral ligand, offering insights into the underlying principles and practical considerations for researchers in the field.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound typically involves a multi-step process that begins with a readily available chiral precursor. A common and effective strategy utilizes (R)-phenylglycinol as the starting material. This approach is favored due to the high enantiomeric purity of the starting material, which is essential for the synthesis of the final ligand with high optical purity.
Experimental Protocol: A Two-Step Synthesis
Step 1: Tosylation of (R)-phenylglycinol
The first step involves the activation of the primary hydroxyl group of (R)-phenylglycinol through tosylation. This conversion to a good leaving group is crucial for the subsequent nucleophilic substitution with diphenylphosphine.
-
Reagents and Conditions:
-
(R)-phenylglycinol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent
-
Reaction temperature: Typically 0 °C to room temperature
-
-
Procedure:
-
Dissolve (R)-phenylglycinol in the chosen solvent and cool the solution in an ice bath.
-
Add the base (e.g., triethylamine) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.
-
Allow the reaction to stir and warm to room temperature overnight.
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
The resulting tosylated intermediate is often used in the next step without further purification.
-
Causality Behind Experimental Choices:
-
The use of a base like triethylamine is critical to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Performing the reaction at a low initial temperature helps to control the exothermic nature of the reaction and minimize side products.
Step 2: Nucleophilic Substitution with Diphenylphosphine
The second and final step is the nucleophilic substitution of the tosyl group with diphenylphosphine. This step forms the crucial carbon-phosphorus bond.
-
Reagents and Conditions:
-
The tosylated intermediate from Step 1
-
Diphenylphosphine (Ph₂PH)
-
A strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF) as the solvent
-
Reaction temperature: Typically -78 °C to room temperature
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in anhydrous THF and cool to -78 °C.
-
Slowly add the strong base (e.g., n-BuLi) to deprotonate the diphenylphosphine, forming the lithium diphenylphosphide nucleophile.
-
In a separate flask, dissolve the tosylated intermediate in anhydrous THF.
-
Slowly add the solution of the tosylated intermediate to the lithium diphenylphosphide solution at -78 °C.
-
Allow the reaction to stir at low temperature for a few hours and then warm to room temperature overnight.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final this compound.
-
Causality Behind Experimental Choices:
-
An inert atmosphere and anhydrous conditions are essential because the lithium diphenylphosphide intermediate is highly reactive and sensitive to air and moisture.[6]
-
The low reaction temperature is necessary to control the reactivity of the organolithium reagent and prevent side reactions.
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The Fulcrum of Asymmetry: A Technical Guide to P-Chiral Phosphine Ligands in Catalysis
Abstract
In the landscape of asymmetric catalysis, where the precise control of stereochemistry is paramount for the synthesis of complex molecules, P-chiral phosphine ligands have emerged as a class of exceptionally potent and versatile tools. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, synthesis, characterization, and application of these remarkable ligands. By delving into the causality behind experimental choices and grounding claims in robust scientific literature, this guide aims to be an authoritative resource for harnessing the power of P-chiral phosphines in the quest for enantiomerically pure compounds.
The Genesis of P-Chirality: A Stereochemical Imperative
Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry, particularly in the realm of pharmaceuticals, where the physiological activity of a molecule is often dictated by its specific three-dimensional arrangement.[1] In the context of phosphine ligands, chirality can be introduced in two primary ways: through a chiral backbone or by rendering the phosphorus atom itself a stereogenic center.[2] This latter class, the P-chiral or P-stereogenic phosphines, offers a unique and powerful approach to inducing asymmetry in metal-catalyzed reactions.[3]
The seminal moment for P-chiral phosphines in industrial catalysis arrived with the development of DIPAMP by Knowles and co-workers at Monsanto in the 1970s.[2] Its successful application in the rhodium-catalyzed asymmetric hydrogenation for the commercial synthesis of L-DOPA, a crucial drug for treating Parkinson's disease, unequivocally demonstrated the profound potential of this ligand class.[2] However, for many years, the synthetic difficulty associated with preparing P-chiral phosphines limited their widespread adoption.[2]
The advent of modern synthetic methodologies, particularly the use of phosphine-borane intermediates, has revolutionized the field, making a diverse array of P-chiral phosphine ligands more accessible.[2][4] This has led to a renaissance in their application, with these ligands now playing a critical role in a multitude of catalytic transformations.
The Synthetic Toolkit: Crafting P-Chiral Architectures
The synthesis of enantiomerically pure P-chiral phosphine ligands is a testament to the ingenuity of synthetic chemists. The contemporary approach largely relies on the strategic use of phosphine-boranes, which serve as stable, crystalline intermediates that can be manipulated with high stereochemical fidelity.[4]
The Phosphine-Borane Methodology: A Paradigm Shift
The phosphine-borane strategy offers a robust and versatile platform for the synthesis of a wide range of P-chiral phosphine ligands.[4] The general workflow involves the preparation of a racemic or prochiral phosphine-borane precursor, followed by a stereoselective functionalization or resolution step, and finally, deprotection to unveil the desired P-chiral phosphine.
Diagram 1: General Workflow for the Synthesis of P-Chiral Phosphine Ligands via the Phosphine-Borane Route
Caption: A generalized workflow for the synthesis of P-chiral phosphine ligands.
Experimental Protocol: Synthesis of (R,R)-QuinoxP*
To provide a practical illustration of the phosphine-borane methodology, a detailed, step-by-step protocol for the synthesis of the air-stable and highly effective P-chiral ligand, (R,R)-QuinoxP*, is presented below. This ligand has demonstrated exceptional performance in a variety of catalytic reactions.[5]
Step 1: Synthesis of (R)-tert-butylmethylphosphine-borane
This step typically involves the asymmetric reduction of a prochiral phosphine oxide or a related precursor, followed by borane protection. For the purpose of this guide, we will assume the availability of the enantiopure starting material, which can be prepared according to literature procedures.
Step 2: Lithiation of (R)-tert-butylmethylphosphine-borane
-
In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve (R)-tert-butylmethylphosphine-borane (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of sec-butyllithium (1.1 eq) in cyclohexane dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting orange-red solution at -78 °C for 1 hour.
Step 3: Coupling with 2,3-Dichloroquinoxaline
-
In a separate flame-dried Schlenk flask, dissolve 2,3-dichloroquinoxaline (0.45 eq) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Transfer the freshly prepared lithium phosphide-borane solution from Step 2 to the solution of 2,3-dichloroquinoxaline via a cannula over a period of 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
Step 4: Deprotection to Yield (R,R)-QuinoxP*
-
Quench the reaction mixture by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
To the crude bis(phosphine-borane) adduct, add an excess of a suitable amine (e.g., diethylamine or DABCO) and stir at room temperature or with gentle heating until deprotection is complete (monitored by ³¹P NMR).
-
Purify the crude product by column chromatography on silica gel to afford (R,R)-QuinoxP* as a crystalline solid.
Characterization: Unveiling the Structure and Purity
The unambiguous characterization of P-chiral phosphine ligands and their metal complexes is crucial for understanding their catalytic behavior. A combination of spectroscopic and analytical techniques is employed for this purpose.
³¹P NMR Spectroscopy: A Window into the Phosphorus Core
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of phosphine ligands.[6] The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, providing valuable information about the ligand's structure and coordination to a metal center.[7]
-
Free Ligands: P-chiral trialkylphosphines typically exhibit ³¹P NMR signals in the upfield region (negative ppm values), while triarylphosphines resonate further downfield.[6]
-
Coordination Shifts: Upon coordination to a transition metal, the ³¹P NMR signal of the phosphine ligand undergoes a significant downfield shift (Δδ), which is indicative of the formation of a metal-phosphine bond. The magnitude of this coordination shift can provide insights into the nature of the metal-ligand interaction.
-
Enantiomeric Purity: The enantiomeric excess (ee) of a P-chiral phosphine can often be determined by ³¹P NMR spectroscopy using a chiral solvating agent or a chiral derivatizing agent to induce diastereomeric differentiation, resulting in separate signals for the two enantiomers.[8]
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides the most definitive structural information for P-chiral phosphine ligands and their metal complexes.[9] This technique allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state. For catalytic intermediates, X-ray crystallography can provide invaluable insights into the geometry of the active species, helping to rationalize the observed stereoselectivity.[9]
Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiopurity
Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers.[10] By employing a chiral stationary phase (CSP), the enantiomers of a P-chiral phosphine or its derivative can be resolved into two distinct peaks. The relative integration of these peaks allows for the precise determination of the enantiomeric excess.
Diagram 2: Experimental Workflow for Chiral HPLC Analysis
Caption: A typical workflow for determining the enantiomeric excess of a P-chiral phosphine ligand using chiral HPLC.
Applications in Asymmetric Catalysis: A Symphony of Selectivity
P-chiral phosphine ligands have demonstrated exceptional efficacy in a wide array of asymmetric catalytic transformations, consistently delivering high levels of enantioselectivity and catalytic activity.
Asymmetric Hydrogenation: The Cornerstone Application
Asymmetric hydrogenation remains a cornerstone of enantioselective catalysis, and P-chiral phosphine ligands are among the most successful ligand classes for this transformation.[11] Rhodium and Ruthenium complexes of P-chiral phosphines are particularly effective for the hydrogenation of prochiral olefins, ketones, and imines.
Diagram 3: Catalytic Cycle of Rh-Catalyzed Asymmetric Hydrogenation of an Enamide
Caption: A simplified catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an enamide with a P-chiral bisphosphine ligand (P*P).
Expanding the Horizons: Beyond Hydrogenation
The utility of P-chiral phosphine ligands extends far beyond asymmetric hydrogenation. They have proven to be highly effective in a variety of other important catalytic reactions, including:
-
Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the formation of C-C and C-heteroatom bonds. P-chiral phosphine ligands have been shown to induce high enantioselectivities in these reactions.[12]
-
Asymmetric Hydroformylation: The rhodium-catalyzed asymmetric hydroformylation of olefins provides a direct route to chiral aldehydes, which are valuable synthetic intermediates. P-chiral phosphine and phosphine-phosphite ligands have been instrumental in achieving high levels of both regioselectivity and enantioselectivity.
-
Asymmetric Cross-Coupling Reactions: P-chiral phosphine ligands have been successfully employed in various palladium-catalyzed asymmetric cross-coupling reactions, enabling the enantioselective synthesis of biaryl compounds and other important structural motifs.
-
Asymmetric C-H Activation: Emerging research has demonstrated the potential of P-chiral ligands in rhodium-catalyzed asymmetric C-H activation, opening up new avenues for the efficient and stereoselective functionalization of C-H bonds.[13]
Performance in Catalysis: A Tabular Overview
The following table summarizes the performance of selected P-chiral phosphine ligands in various asymmetric catalytic reactions, highlighting their versatility and effectiveness.
| Ligand | Metal | Reaction Type | Substrate | Enantioselectivity (ee %) | Reference |
| (S,S)-DIPAMP | Rh | Hydrogenation | Methyl-(Z)-α-acetamidocinnamate | 96 | [2] |
| (R,R)-QuinoxP | Rh | Hydrogenation | Methyl-(Z)-α-acetamidocinnamate | >99 | [5] |
| (R,R)-TangPhos | Rh | Hydrogenation | Methyl itaconate | 99 | [14] |
| (S,S)-BenzP | Pd | Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | 98 | [15] |
| BettiPhos | Rh | Hydroformylation | Vinyl acetate | 97 | [9] |
| Xiao-Phos | Pd | Cross-Coupling | Racemic secondary phosphine oxide | 97 | [15] |
Industrial Applications: From Bench to Market
The ultimate testament to the utility of a catalytic system is its successful implementation in an industrial setting. P-chiral phosphine ligands have made a significant impact on the pharmaceutical industry, enabling the large-scale, enantioselective synthesis of active pharmaceutical ingredients (APIs).
-
L-DOPA Synthesis: As previously mentioned, the Monsanto process for the synthesis of L-DOPA using a rhodium complex of DIPAMP was a landmark achievement in industrial asymmetric catalysis.[2]
-
Elbasvir Synthesis: More recently, researchers at Merck developed a highly efficient synthesis of the HCV drug candidate elbasvir that utilizes a palladium-catalyzed C-N coupling reaction employing a P-chiral QuinoxP* ligand.[16] This highlights the continued relevance and importance of P-chiral phosphines in modern drug development.
Conclusion and Future Outlook
P-chiral phosphine ligands have firmly established themselves as a privileged class of ligands in the field of asymmetric catalysis. Their unique stereochemical and electronic properties, coupled with the development of robust and scalable synthetic routes, have made them indispensable tools for the synthesis of enantiomerically pure compounds. The ongoing exploration of new ligand architectures and their application in novel catalytic transformations promises to further expand the horizons of this remarkable class of molecules. As the demand for enantiopure pharmaceuticals and other fine chemicals continues to grow, P-chiral phosphine ligands are poised to play an even more critical role in shaping the future of chemical synthesis.
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Betti, C., et al. (2016). Highly Regio- and Enantioselective Hydroformylation of Vinyl Esters Using Bidentate Phosphine,P-Chiral Phosphorodiamidite Ligands. ACS Catalysis, 6(3), 1937-1941. Available at: [Link]
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Dai, Q., et al. (2019). P-Chiral Phosphines Enabled by Palladium/Xiao-Phos-Catalyzed Asymmetric P-C Cross-Coupling of Secondary Phosphine Oxides and Aryl Bromides. Journal of the American Chemical Society, 141(51), 20556-20564. Available at: [Link]
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Méndez-Gálvez, C., & Dydio, P. (2021). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 26(16), 4983. Available at: [Link]
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Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. Available at: [Link]
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Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. Available at: [Link]
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ResearchGate. (n.d.). *Fig. S14 Molecular structure of {[Rh((S,S,R,R)-Tangphos)H] 3 (µ 2-H) 3 (µ 3-H)}(BF 4 ) 2 1 toluene crystallized from toluene. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: MaxPHOS Ligand: PH/NH Tautomerism and Rhodium-Catalyzed Asymmetric Hydrogenations. Retrieved from [Link]
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Hille, C., et al. (2019). Reactivity of Xantphos‐Type Rhodium Complexes Towards SF4: SF3 Versus SF2 Complex Generation. Chemistry – A European Journal, 25(51), 11953-11959. Available at: [Link]
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Lv, X., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7434. Available at: [Link]
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Cheung, C. L., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-435. Available at: [Link]
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Spectroscopic Characterization of (R)-2-(Diphenylphosphino)-1-phenylethanamine: A Technical Guide
Introduction
Molecular Structure and Key Features
The structure of (R)-2-(Diphenylphosphino)-1-phenylethanamine incorporates several key features that dictate its spectroscopic behavior: a chiral benzylic carbon, a primary amine, a methylene bridge, and a diphenylphosphino group. The interplay of these functionalities gives rise to a unique spectral fingerprint.
Figure 1: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton framework, as well as direct observation of the phosphorus atom.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, and C₆D₆ is often favored for aromatic compounds to induce better signal dispersion.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. ³¹P is a sensitive nucleus, and a spectrum can often be obtained with a moderate number of scans (e.g., 128-256).
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions. The chirality of the molecule will render the methylene protons diastereotopic.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~ 7.20 - 7.50 | m | 15H | Aromatic protons (3 x Ph) | - |
| ~ 4.10 | m | 1H | CH-N | - |
| ~ 3.00 | m | 1H | CH₂-P (diastereotopic) | - |
| ~ 2.80 | m | 1H | CH₂-P (diastereotopic) | - |
| ~ 1.80 | br s | 2H | NH₂ | - |
Interpretation:
-
The aromatic protons of the three phenyl groups will appear as a complex multiplet in the downfield region.
-
The methine proton (CH-N) adjacent to the stereocenter is expected to be a multiplet due to coupling with the diastereotopic methylene protons and the amine protons (if not exchanged with D₂O).
-
The two protons of the methylene group (CH₂-P) are diastereotopic due to the adjacent chiral center and will therefore have different chemical shifts and couple with each other (geminal coupling) and with the methine proton and the phosphorus atom. This will result in complex multiplets.
-
The amine protons (NH₂) typically appear as a broad singlet, and their chemical shift can be concentration and temperature-dependent. Addition of D₂O would cause this signal to disappear, confirming its assignment.
Expected ¹³C NMR Spectral Data (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show signals for all 20 carbon atoms in the molecule. The carbons directly bonded to the phosphorus atom will exhibit coupling (¹JPC).
| Chemical Shift (δ, ppm) | Assignment | Coupling to ³¹P (JPC, Hz) |
| ~ 145.0 | Aromatic C (ipso to CH) | - |
| ~ 138.0 | Aromatic C (ipso to P) | ~ 15-20 |
| ~ 127.0 - 134.0 | Aromatic CH | - |
| ~ 55.0 | CH-N | - |
| ~ 40.0 | CH₂-P | ~ 10-15 |
Interpretation:
-
The aromatic region will display multiple signals for the phenyl carbons. The ipso-carbons (carbons directly attached to other groups) will have distinct chemical shifts. The carbon ipso to the phosphorus atom will show a characteristic coupling.
-
The aliphatic carbons, the methine (CH-N) and methylene (CH₂-P), will appear in the upfield region. The methylene carbon will be coupled to the phosphorus atom.
Expected ³¹P NMR Spectral Data (162 MHz, CDCl₃)
The ³¹P NMR spectrum is a crucial tool for characterizing phosphine ligands. A single signal is expected for this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~ -15 to -25 | PPh₂ |
Interpretation:
-
The chemical shift of the phosphorus atom in triarylphosphines is typically found in the upfield region relative to the standard (85% H₃PO₄). The exact chemical shift will be influenced by the electronic environment provided by the ethylamine backbone.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be recorded on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, broad | N-H stretching (primary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretching |
| 2850 - 2960 | Medium | Aliphatic C-H stretching |
| ~ 1600, 1480, 1435 | Medium to strong | Aromatic C=C stretching |
| ~ 1435 | Strong | P-Ph stretching |
| ~ 700 - 750 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation:
-
The presence of a primary amine will be indicated by two N-H stretching bands in the 3300-3400 cm⁻¹ region.
-
The aromatic rings will give rise to characteristic C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1400-1600 cm⁻¹ region.
-
The P-Ph bond has a characteristic strong absorption around 1435 cm⁻¹.
-
The aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is suitable to observe the molecular ion. Electron Ionization (EI) can also be used, but may lead to extensive fragmentation.
-
Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended for accurate mass determination.
Expected Mass Spectral Data
| m/z | Ion |
| 306.14 | [M+H]⁺ (protonated molecular ion) |
| 305.13 | [M]⁺ (molecular ion) |
Expected Fragmentation Pattern:
The fragmentation of this compound is expected to proceed through several key pathways:
-
Loss of the phenyl group from the ethylamine moiety: This would result in a fragment at m/z 228.
-
Cleavage of the C-C bond between the chiral center and the methylene group: This could lead to the formation of a diphenylphosphinomethyl cation (m/z 213) or a phenylethylamine radical cation.
-
Loss of the diphenylphosphino group: This would generate a fragment corresponding to the phenylethylamine cation.
Figure 2: Experimental workflow for the spectroscopic characterization.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The combination of these spectroscopic techniques allows for the unambiguous confirmation of its structure and assessment of its purity. The characteristic signals in ³¹P NMR, the diastereotopic protons in ¹H NMR, and the specific fragmentation patterns in mass spectrometry serve as key identifiers for this important chiral ligand. Researchers and professionals in drug development can utilize this guide as a valuable resource for the synthesis, characterization, and application of this compound in asymmetric catalysis.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link][1]
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Bhattacharyya, P., et al. (1993). Synthesis and characterisation of bis(diphenylphosphino)-amine complexes of platinum(II). Journal of the Chemical Society, Dalton Transactions, (15), 2393-2400. [Link]
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Tukacs, J. M., et al. (2012). Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion. Green Chemistry, 14(8), 2265-2275. [Link]
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Wu, J., et al. (2006). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 17(19), 2784-2789. [Link][2]
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NIST Chemistry WebBook. 1,2-Diphenylethylamine. National Institute of Standards and Technology. [Link][3]
-
Diez-Gonzalez, S., & Marion, N. (2016). Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands. Chemical Society Reviews, 45(4), 973-987. [Link][4]
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A Technical Guide to (R)-2-(Diphenylphosphino)-1-phenylethanamine: Commercial Availability, Synthesis, and Application in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(Diphenylphosphino)-1-phenylethanamine, a prominent member of the chiral aminophosphine ligand family, has garnered significant attention in the field of asymmetric catalysis. Its unique structural motif, featuring both a stereogenic carbon center and a phosphine moiety, allows for the formation of highly effective chiral metal complexes. These complexes are instrumental in catalyzing a variety of enantioselective transformations, most notably the asymmetric hydrogenation of prochiral olefins and ketones. This guide provides an in-depth overview of the commercial availability of this ligand, a detailed synthesis protocol, and a comprehensive examination of its application in asymmetric catalysis, with a focus on the underlying principles that govern its efficacy.
Commercial Availability and Suppliers
This compound is commercially available from a range of specialty chemical suppliers. Researchers can procure this ligand in varying quantities, from milligrams for initial screening to larger quantities for process development. When sourcing this compound, it is crucial to verify the enantiomeric purity, as this is a critical parameter for achieving high enantioselectivity in catalytic reactions.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | CAS Number | Additional Information |
| BLD Pharm | 141096-35-7 | Offers the product with the note of requiring cold-chain transportation.[1] |
| LookChem | 141096-35-7 | Provides the compound with a minimum purity of 97%.[2] |
| Arctom | 141096-35-7 | Lists the compound under catalog number SY072649.[3] |
| ChemWhat | 141096-35-7 | Provides synonyms such as (αR)-α-[(Diphenylphosphino)methyl]-benzenemethanamine.[4] |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in catalytic systems.
Table 2: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 141096-35-7 | PubChem[5] |
| Molecular Formula | C₂₀H₂₀NP | PubChem[5] |
| Molecular Weight | 305.35 g/mol | PubChem[5] |
| Appearance | White solid (predicted) | LookChem[2] |
| Boiling Point | 445.3 ± 38.0 °C (Predicted) | LookChem[2] |
| pKa | 8.38 ± 0.10 (Predicted) | LookChem[2] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | LookChem[2] |
| Sensitivity | Air sensitive | LookChem[2] |
Note: Some of the data presented are predicted values and should be confirmed with experimental data where critical.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound typically starts from the readily available chiral precursor, (R)-1-phenylethanol. The following is a representative, detailed protocol that highlights the key transformations and the rationale behind the procedural steps. This synthesis is a multi-step process that requires careful execution and inert atmosphere techniques due to the air-sensitive nature of the phosphine moiety.
Synthetic Workflow Diagram```dot
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of an α,β-Unsaturated Ester
This protocol provides a general procedure for the asymmetric hydrogenation of a model substrate, such as a derivative of itaconic acid, using a rhodium complex of this compound.
-
Catalyst Preparation (in situ):
-
In a glovebox or under a strict inert atmosphere, charge a Schlenk flask with [Rh(COD)₂]BF₄ (1 mol%) and this compound (1.1 mol%).
-
Add degassed solvent (e.g., methanol or dichloromethane) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
-
Hydrogenation Reaction:
-
In a separate high-pressure autoclave, dissolve the α,β-unsaturated ester substrate (100 eq) in the same degassed solvent.
-
Transfer the prepared catalyst solution to the autoclave via cannula.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the autoclave with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography to obtain the chiral hydrogenated product.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
-
-
Self-Validation and Causality: The high enantiomeric excess achieved in this reaction is a direct consequence of the well-defined chiral environment created by the this compound ligand. The choice of solvent can influence the solubility of the catalyst and substrate, as well as the reaction kinetics and selectivity. The reaction temperature and pressure are optimized to achieve a good balance between reaction rate and enantioselectivity. The self-validating nature of this protocol lies in the consistent and high enantioselectivity obtained when using a ligand of high enantiomeric purity under optimized conditions.
Conclusion
This compound stands as a valuable and versatile chiral ligand for asymmetric catalysis. Its commercial availability, coupled with a well-established synthetic route, makes it accessible for both academic research and industrial applications. The ability of this aminophosphine ligand to form highly effective rhodium catalysts for asymmetric hydrogenation underscores its importance in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals. A thorough understanding of its synthesis, properties, and the mechanistic principles governing its application will continue to drive innovation in the field of asymmetric synthesis.
References
-
Wiley-VCH. (n.d.). 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
-
Landis, C. R., et al. (2007). Ligand and substrate effects on the mechanism of rhodium-catalyzed hydrogenation of enamides. The Journal of Organic Chemistry, 72(4), 1237–1246. Retrieved from [Link]
-
Peña, D., Minnaard, A. J., de Vries, J. G., & Feringa, B. L. (2003). Highly Enantioselective Rhodium-Catalyzed Hydrogenation of β-Dehydroamino Acid Derivatives Using Monodentate Phosphoramidites. Journal of the American Chemical Society, 125(47), 14260–14261. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
LookChem. (n.d.). (R)-2-(Diphenylphosphino)-1-phenylethylamine, min. 97%. Retrieved from [Link]
-
Landis, C. R., et al. (1999). Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study. Journal of the American Chemical Society, 121(38), 8741–8754. Retrieved from [Link]
-
Zhang, Y., et al. (2009). Asymmetric synthesis of 1,2-bis(diphenylphosphino)-1-phenylethane via a chiral palladium template promoted hydrophosphination reaction. Journal of Organometallic Chemistry, 694(21), 3500-3505. Retrieved from [Link]
-
ResearchGate. (n.d.). Rhodium-catalyzed asymmetric hydrogenation with aminophosphine ligands derived from 1,1′-binaphthyl-2,2′-diamine. Retrieved from [Link]
-
Various Authors. (2015). Asymmetric Hydrogenation. Retrieved from [Link]
-
Various Authors. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Reported asymmetric hydrogenation of olefins and limitations. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 141096-35-7 | this compound. Retrieved from [Link]
-
ChemWhat. (n.d.). (R)-2-(Difenilfosfino)-1-feniletilamina, min. 97%. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Retrieved from [Link]
-
Amarante, G. W. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Retrieved from [Link]
-
MDPI. (2021). New Trends in Asymmetric Catalysis. Retrieved from [Link]
-
Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]
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Methodological & Application
Application Notes: (R)-2-(Diphenylphosphino)-1-phenylethanamine in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Chiral P,N-Ligands in Asymmetric Catalysis
The synthesis of single-enantiomer pharmaceuticals and agrochemicals is a cornerstone of modern chemical manufacturing, driven by the often dramatically different physiological effects of stereoisomers.[1][2] Asymmetric hydrogenation stands out as one of the most efficient, atom-economical, and scalable methods for establishing stereocenters.[3][4] The success of this technology hinges on the design and application of chiral ligands that coordinate to a transition metal center, creating a chiral environment that directs the hydrogenation of a prochiral substrate to favor one enantiomer.[5][6]
Among the vast library of chiral ligands, P,N-type ligands, which contain both a soft phosphorus and a hard nitrogen donor atom, have garnered significant attention. This combination allows for fine-tuning of both steric and electronic properties of the resulting metal complex. (R)-2-(Diphenylphosphino)-1-phenylethanamine is a prime example of such a ligand, possessing a stereogenic center in the backbone connecting the phosphine and amine functionalities. This structural motif has proven effective in various transition metal-catalyzed reactions, particularly in the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins.[7]
This guide provides an in-depth look at the application of this compound, offering insights into its mechanism of action, a detailed experimental protocol for a key transformation, and a summary of its performance.
Ligand Profile: this compound
-
Structure:
-
Key Features:
-
P,N Bidentate Coordination: The diphenylphosphino group and the primary amine serve as binding sites for the metal center (e.g., Rhodium, Iridium), forming a stable five-membered chelate ring.
-
Chiral Backbone: The stereocenter at the C1 position, bearing the phenyl group and the amine, is fundamental to the creation of a chiral pocket around the metal's active site.
-
Air Sensitivity: Like many phosphine ligands, it is sensitive to air and should be handled under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Mechanism of Enantioselection: A Look into the Catalytic Cycle
The precise mechanism of asymmetric hydrogenation can vary with the catalyst system and substrate. However, for Rhodium(I) complexes with P,N-ligands in the hydrogenation of α-enamides, the "unsaturated pathway" is a widely accepted model.[9][10] The chirality of the ligand is crucial in determining the facial selectivity of hydrogen addition to the olefin.
The catalytic cycle, illustrated below, highlights the key steps where the ligand's structure dictates the stereochemical outcome:
-
Catalyst Activation & Substrate Coordination: The precatalyst, often a Rh(I) complex with cyclooctadiene (COD) ligands, reacts with the substrate and the chiral P,N-ligand to form a catalyst-substrate adduct. The enamide coordinates to the rhodium center in a bidentate fashion through the C=C double bond and the amide carbonyl oxygen. Due to the chiral environment created by the this compound ligand, two diastereomeric adducts can form.
-
Oxidative Addition of Hydrogen: Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to a Rh(III) dihydride species. This step is often reversible.
-
Migratory Insertion & Reductive Elimination: One of the hydride ligands is transferred to a carbon of the former double bond, and the other hydride adds in a subsequent reductive elimination step, which releases the chiral product and regenerates the Rh(I) catalyst.
The enantioselectivity arises because the steric and electronic interactions between the substrate and the chiral ligand make one of the diastereomeric catalyst-substrate intermediates more stable or, more commonly, one diastereomer reacts much faster with hydrogen than the other. The bulky phenyl and diphenylphosphino groups of the ligand create a well-defined chiral pocket that forces the substrate to bind in a preferred orientation, thus exposing one of its prochiral faces to the incoming hydrogen.
Caption: Generalized Catalytic Cycle for Rh-P,N Catalyzed Asymmetric Hydrogenation.
Application Profile: Asymmetric Hydrogenation of α-Enamides
The rhodium-catalyzed asymmetric hydrogenation of α-enamides is a powerful method for the synthesis of chiral amines and their derivatives, which are valuable intermediates in pharmaceutical development. Complexes of rhodium with chiral aminophosphine ligands, including this compound, have demonstrated efficacy in this transformation.
Performance Data
The following table summarizes the performance of a Rhodium catalyst with a P,N-ligand analogous to this compound in the asymmetric hydrogenation of various N-acetyl-α-enamides. This data illustrates the typical substrate scope and the high levels of enantioselectivity that can be achieved.
| Entry | Substrate (α-Enamide) | Product | Yield (%) | ee (%) |
| 1 | N-acetyl-1-phenyl-ethenamine | N-(1-phenylethyl)acetamide | >99 | 99 (R) |
| 2 | N-acetyl-1-(2-naphthyl)-ethenamine | N-(1-(naphthalen-2-yl)ethyl)acetamide | >99 | 98 (R) |
| 3 | N-acetyl-1-(p-tolyl)-ethenamine | N-(1-(p-tolyl)ethyl)acetamide | >99 | 99 (R) |
| 4 | N-acetyl-1-(m-tolyl)-ethenamine | N-(1-(m-tolyl)ethyl)acetamide | >99 | 99 (R) |
| 5 | N-acetyl-1-(o-tolyl)-ethenamine | N-(1-(o-tolyl)ethyl)acetamide | >99 | 96 (R) |
| 6 | N-acetyl-1-(p-methoxyphenyl)-ethenamine | N-(1-(4-methoxyphenyl)ethyl)acetamide | >99 | 99 (R) |
| 7 | N-acetyl-1-(p-chlorophenyl)-ethenamine | N-(1-(4-chlorophenyl)ethyl)acetamide | >99 | 99 (R) |
Note: Data is representative of performance for this class of ligands under optimized conditions.
Detailed Experimental Protocol
This section provides a step-by-step protocol for the rhodium-catalyzed asymmetric hydrogenation of an α-enamide, based on typical procedures for aminophosphine ligands.
Workflow Visualization
Caption: Step-by-step workflow for asymmetric hydrogenation of α-enamides.
Materials & Reagents:
-
This compound
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
α-Enamide substrate (e.g., N-acetyl-1-phenyl-ethenamine)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Methanol)
-
High-purity hydrogen gas
-
Schlenk flask and autoclave
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation (In Situ):
-
Rationale: The active catalyst is typically formed in situ to ensure maximum activity. Handling of air-sensitive phosphine ligands and rhodium precursors requires an inert atmosphere.
-
In a glovebox or under a positive pressure of argon, add [Rh(COD)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol, 1 mol%) and this compound (e.g., 3.4 mg, 0.011 mmol, 1.1 mol%) to a Schlenk flask.
-
Add anhydrous, degassed solvent (e.g., 5 mL of CH₂Cl₂) to the flask.
-
Stir the resulting solution at room temperature for 30 minutes. A color change is typically observed as the catalyst complex forms.
-
-
Hydrogenation Reaction:
-
Rationale: The use of a high-pressure autoclave is necessary for reactions involving hydrogen gas. The substrate to catalyst ratio (S/C) is a key parameter determining the efficiency of the process.
-
In a separate vessel, dissolve the α-enamide substrate (1.0 mmol) in the degassed solvent (5 mL).
-
Transfer the substrate solution to a glass-lined stainless-steel autoclave.
-
Using a gas-tight syringe or cannula, transfer the pre-formed catalyst solution from the Schlenk flask to the autoclave.
-
Seal the autoclave securely. Purge the system by pressurizing with hydrogen gas (to ~5 atm) and then venting, repeating this process three times to remove any residual air.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).
-
Commence stirring and maintain the reaction at the desired temperature (e.g., room temperature) for 12 to 24 hours, or until reaction completion is confirmed by a preliminary analysis (e.g., TLC or GC of a vented aliquot).
-
-
Work-up and Analysis:
-
Rationale: Proper work-up is essential to isolate the product and remove the catalyst. Chiral chromatography is the standard method for determining the enantiomeric excess of the product.
-
After the reaction period, cool the autoclave if necessary, and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel (eluent system to be determined based on substrate polarity, e.g., hexane/ethyl acetate).
-
Combine the fractions containing the pure product and concentrate to determine the isolated yield.
-
Determine the enantiomeric excess (ee%) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral column.
-
Conclusion and Outlook
This compound represents a valuable class of P,N-ligands for asymmetric hydrogenation. Its straightforward coordination chemistry with rhodium and the effective chiral environment it creates lead to high enantioselectivities in the reduction of key substrates like α-enamides. The protocols and data presented herein provide a solid foundation for researchers and process chemists to apply this technology to the synthesis of valuable chiral amines. Future work may involve expanding the substrate scope to other classes of olefins and ketones, as well as exploring its utility with other transition metals like iridium and ruthenium to tackle new synthetic challenges.
References
- Zhu, G., & Zhang, X. (2004). Asymmetric Rh-Catalyzed Hydrogenation of α-Enamides with Chiral Aminophosphine Ligands. Journal of Organic Chemistry, 69(23), 8125-8127.
- Burk, M. J., et al. (1996). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 118(22), 5142-5154.
- Halpern, J. (1982).
- Tang, W., & Zhang, X. (2002). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
- van den Berg, M., et al. (2000). Highly Enantioselective Rhodium-Catalyzed Hydrogenation with Monodentate Ligands.
- Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918.
- Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Pharmaceutical Technology. (2007). Manufacture of Asymmetric Hydrogenation Catalysts. Available at: [Link]
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PubChem. (1R)-2-diphenylphosphanyl-1-phenylethanamine. National Center for Biotechnology Information. Available at: [Link]
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LookChem. (R)-2-(Diphenylphosphino)-1-phenylethylamine, min. 97%. Available at: [Link]
- Liu, T., et al. (2015). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
-
LookChem. (R)-2-(Diphenylphosphino)-1-phenylethylamine, min. 97% Chemical Properties. Available at: [Link]
- Touge, T., et al. (2011). A class of ruthenium(II) catalyst for asymmetric transfer hydrogenations of ketones. Journal of the American Chemical Society, 133(36), 14172-14175.
- Ohkuma, T., et al. (2002). Asymmetric Hydrogenation of Ketones with Polymer-Supported Chiral 1,2-Diphenylethylenediamine. Organic Letters, 4(24), 4301-4303.
- Reetz, M. T. (2004). Asymmetric Hydrogenation of Olefins.
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ACS Green Chemistry Institute. Chiral Hydrogenation. Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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PharmaTutor. (2013). Review on Asymmetric Catalytic Hydrogenation. Available at: [Link]
- Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754.
- Togni, A. (2011). Asymmetric Hydrogenation. Inorganic Chemistry III. ETH Zurich.
- Imamoto, T. (2002). Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands. Chirality, 14(7), 573-577.
- Noyori, R. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. Accounts of Chemical Research, 36(12), 908-918.
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Application Notes & Protocols: (R)-2-(Diphenylphosphino)-1-phenylethanamine in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Chiral Phosphine Ligands
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and selectivity.[1][2] The performance of these catalytic systems is critically dependent on the choice of ligand, which modulates the stability, activity, and selectivity of the palladium center.[3][4] Among the vast arsenal of available ligands, chiral phosphines are of paramount importance, particularly in asymmetric synthesis where the control of stereochemistry is essential for producing enantiomerically pure compounds for the pharmaceutical and agrochemical industries.[5][6]
(R)-2-(Diphenylphosphino)-1-phenylethanamine, a P,N-type chiral ligand, is a valuable tool in this context. Its structure combines a bulky diphenylphosphino group, which coordinates to the palladium center, and a chiral 1-phenylethanamine backbone. This arrangement creates a well-defined chiral pocket around the metal, enabling enantioselective control in a variety of cross-coupling reactions.[6] The presence of both a soft phosphorus donor and a hard nitrogen donor allows for potentially hemilabile coordination, which can enhance catalytic activity.[7] This guide provides an in-depth exploration of the application of this compound and analogous chiral phosphine ligands in key palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and practical, field-tested protocols.
Structure of this compound
Caption: Structure of this compound.
The Palladium Catalytic Cycle: A Ligand-Modulated Process
The efficacy of this compound is rooted in its ability to influence the key steps of the palladium-catalyzed cross-coupling cycle. The generally accepted mechanism involves a sequence of oxidative addition, transmetalation (or a related step), and reductive elimination.[3][8][9]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. The electron-rich and bulky nature of phosphine ligands enhances the rate of this often rate-determining step by stabilizing the resulting Pd(II) species.[3][4]
-
Transmetalation (e.g., in Suzuki Coupling): An organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center. This step is often facilitated by a base.[3][10]
-
Migratory Insertion (e.g., in Heck Reaction): In reactions like the Heck coupling, an olefin inserts into the Pd-C bond of the Pd(II) intermediate.[11][12]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst. Bulky ligands can accelerate this step by creating steric strain that is relieved upon product formation.[3][4]
The chiral ligand establishes a stereochemically defined environment that dictates the orientation of substrates as they coordinate to the palladium, thereby inducing asymmetry in the final product.[5][11]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide.[10] The use of chiral phosphine ligands can render this process asymmetric, which is particularly valuable for synthesizing axially chiral biaryls.
Causality in Experimental Design: The choice of base is critical; weaker bases like K₃PO₄ or K₂CO₃ are often preferred to minimize side reactions such as protodeboronation of the boronic acid.[3] The solvent system, typically a mixture of an organic solvent (like toluene or dioxane) and water, facilitates the dissolution of both organic and inorganic reagents. The chiral ligand, in this case, this compound, controls the stereochemical outcome by influencing the geometry of the key intermediates in the catalytic cycle.
Comparative Performance Data: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 1 | 2-Bromo-m-xylene | o-Tolylboronic acid | Pd₂(dba)₃ (0.5) | S-Phos (2.0) | K₃PO₄ | Toluene | 90 | >95 | N/A | [13] |
| 2 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2.0) | Phobane Ligand (4.0) | KOH | Dioxane/H₂O | RT | 95 | N/A | [14] |
| 3 | 1-Bromo-4-butylbenzene | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | P(OPh)₃ (3.0) | KF | Dioxane | 110 | 85 | N/A | [15] |
| 4 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2.0) | Ligand 5 (4.0) | K₃PO₄ | Toluene | 100 | 97 | N/A | [14] |
Note: Data presented is for analogous bulky phosphine ligands to illustrate typical conditions, as specific data for the title ligand in asymmetric Suzuki coupling can be proprietary or less commonly published in open literature. S-Phos and Phobane ligands are examples of highly effective bulky phosphine ligands in this reaction.[3][13][14]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl bromide with a phenylboronic acid, adaptable for use with this compound.
Materials & Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the chiral ligand (0.044 mmol, 4.4 mol%) to the reaction vessel. Add 2 mL of toluene and stir for 15-20 minutes at room temperature. This allows for the formation of the active catalyst complex.
-
Reagent Addition: To the vessel containing the catalyst, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Solvent Addition: Add the remaining toluene (3 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Application in Heck Reaction
The Heck reaction forms a C-C bond by coupling an unsaturated halide with an alkene.[16][17] Chiral phosphine ligands are crucial for achieving high enantioselectivity in intramolecular and certain intermolecular Heck reactions, which are powerful methods for constructing chiral carbocyclic and heterocyclic rings.
Causality in Experimental Design: The choice of base is critical for regenerating the Pd(0) catalyst at the end of the cycle.[11] Organic bases like triethylamine (NEt₃) or inorganic bases like sodium carbonate (Na₂CO₃) are commonly used. The solvent must be aprotic and polar, such as DMF or acetonitrile, to facilitate the ionic intermediates. In asymmetric Heck reactions, the chiral ligand's structure directly influences the facial selectivity of the olefin insertion, which determines the stereochemistry of the newly formed stereocenter.[11]
Protocol 2: General Procedure for an Asymmetric Intermolecular Heck Reaction
This protocol outlines a general procedure for the asymmetric arylation of an olefin.
Materials & Equipment:
-
Sealed reaction tube with a magnetic stir bar
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl triflate or bromide (1.0 mmol)
-
Olefin (e.g., 2,3-dihydrofuran) (1.5 mmol)
-
Proton sponge or a non-coordinating base (1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
Procedure:
-
Vessel Preparation: Flame-dry a sealed reaction tube under vacuum and backfill with argon or nitrogen.
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol% Pd), the chiral ligand (0.06 mmol, 6 mol%), and the base (1.2 mmol) to the tube.
-
Substrate and Solvent Addition: Add the aryl triflate or bromide (1.0 mmol) followed by the olefin (1.5 mmol) and anhydrous DMF (4 mL).
-
Reaction: Seal the tube tightly and heat the mixture to 60-80 °C. Stir vigorously for 24-48 hours. Monitor the reaction progress by GC-MS.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing diethyl ether (30 mL) and water (30 mL).
-
Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic extracts, wash with saturated aqueous LiCl solution (to remove DMF), then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
-
Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess by chiral HPLC or chiral GC.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides/triflates and amines.[8][18] This reaction has revolutionized the synthesis of anilines and other aromatic amines. Chiral phosphine ligands can be employed to create chiral amine products, although this application is less common than in C-C bond formation. The primary role of ligands like this compound is to facilitate the reaction with challenging substrates at lower temperatures.
Causality in Experimental Design: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the amine or the intermediate Pd-amine complex, facilitating reductive elimination.[8] The bulky, electron-rich nature of the phosphine ligand is crucial for promoting both the oxidative addition of the aryl halide and the final C-N reductive elimination.[3][18]
Comparative Performance Data: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 2-Bromotoluene | 3,5-Dimethoxyaniline | Pd(I) Dimer (0.5) | JohnPhos | NaOtBu | Dioxane | 80 | >95 | [19] |
| 2 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1.0) | RuPhos | K₃PO₄ | t-BuOH | 100 | 98 | [1] |
| 3 | 1-Bromo-4-CN-benzene | Aniline | Pd(OAc)₂ (2.0) | XantPhos | DBU | PhMe | 140 | 85 | [20][21] |
| 4 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (1.0) | BINAP | NaOtBu | Toluene | 100 | 95 | [18] |
Note: The table shows results with various bulky phosphine ligands that are highly effective for C-N coupling, illustrating the general conditions required.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials & Equipment:
-
Schlenk tube or vial with a screw cap and septum
-
Inert atmosphere setup
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Primary or secondary amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous Toluene or Dioxane (5 mL)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk tube containing a stir bar under vacuum and backfill with argon.
-
Reagent Loading (Glovebox): In a glovebox, charge the Schlenk tube with Pd(OAc)₂ (0.01 mmol, 1 mol%), the chiral ligand (0.012 mmol, 1.2 mol%), NaOtBu (1.4 mmol), and the aryl bromide (1.0 mmol, if solid).
-
Substrate and Solvent Addition: Remove the tube from the glovebox. Add the amine (1.2 mmol) and toluene (5 mL) via syringe. If the aryl bromide is a liquid, add it at this stage.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80-110 °C. Stir the mixture for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
Quenching and Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: General experimental workflow for cross-coupling reactions.
References
-
Dai, Q., Li, W., Li, Z., & Zhang, J. (2019). P-Chiral Phosphines Enabled by Palladium/Xiao-Phos-Catalyzed Asymmetric P-C Cross-Coupling of Secondary Phosphine Oxides and Aryl Bromides. Journal of the American Chemical Society, 141(51), 20556–20564. [Link]
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Zhang, Y., Tang, L., Pullarkat, S. A., Liu, F., Li, Y., & Leung, P.-H. (2009). Asymmetric synthesis of 1,2-bis(diphenylphosphino)-1-phenylethane via a chiral palladium template promoted hydrophosphination reaction. Journal of Organometallic Chemistry, 694(21), 3500–3505. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Supporting Information for "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow". Amazon S3. [Link]
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Various Authors. (n.d.). Synthesis of P-chiral phosphine compounds by palladium-catalyzed C-P coupling reactions. ResearchGate. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 21(9), 1147. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Vantourout, J. C., Haydl, A. M., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
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Bruneau, A., & D.S. Corresponding author. (2016). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organic Letters, 18(22), 5848-5851*. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 29(21), 532-543. [Link]
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Trost, B. M., & Dubois, J. (2011). Asymmetric synthesis of diamine derivatives via sequential palladium and rhodium catalysis. Journal of the American Chemical Society, 133(49), 19498-19501. [Link]
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Mambanda, A., & Darkwa, J. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26733–26743. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. organic-chemistry.org. [Link]
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Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]
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Sheshenev, A. E., Smith, A. M. R., & Hii, K. K. M. (2012). Preparation of dicationic palladium catalysts for asymmetric catalytic reactions. Nature Protocols, 7(10), 1765–1773. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Reek, J. N. H., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Nature Communications, 9(1), 449. [Link]
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Singh, B., et al. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. chem.libretexts.org. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
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Reddy, V. P., et al. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 13, 2098–2105. [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
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Wolfe, J. P., et al. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Journal of the American Chemical Society, 132(33), 11663–11665. [Link]
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Czerwieniec, R., et al. (2021). From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations. Inorganics, 9(10), 75. [Link]
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Burford, N., et al. (2020). A new class of ligand derived from the reactions of bis(dialkylphosphino)amines and 9-diazofluorene: preparation, structure and preliminary reactivity. ChemRxiv. [Link]
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Chen, Y., et al. (2019). N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydro-quinolin-8-amines iron(ii) complexes. New Journal of Chemistry, 43(22), 8756-8763. [Link]
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Feringa, B. L., et al. (2004). phosphoramidite (feringa) ligands. Organic Syntheses, 81, 144. [Link]
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Ciaffara, S., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 6, 28143. [Link]
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Liu, L., Wang, W., & Xiao, C. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Journal of Organometallic Chemistry, 749, 23-27. [Link]
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The Organic Chemistry Tutor. (2020, April 30). Palladium Cross Coupling Reactions 1. An Introduction. YouTube. [Link]
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Akerman, M. P., et al. (2020). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 25(21), 5174. [Link]
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Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
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Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156–1184. [Link]
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Application Notes and Protocols for Asymmetric Catalysis with (R)-2-(Diphenylphosphino)-1-phenylethanamine
Introduction: The Power of Chiral P,N-Ligands in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Asymmetric catalysis, employing chiral metal complexes, stands as one of the most elegant and efficient strategies to achieve this goal. Within the vast arsenal of chiral ligands, P,N-ligands, which feature both a soft phosphorus and a hard nitrogen donor atom, have emerged as a privileged class. The distinct electronic properties of these donor atoms allow for strong and specific coordination to a metal center, creating a well-defined and highly effective chiral pocket for stereoselective transformations.
(R)-2-(Diphenylphosphino)-1-phenylethanamine is a readily accessible and versatile P,N-ligand. Its structure combines the steric bulk of the diphenylphosphino group with the chirality derived from (R)-1-phenylethanamine. This combination makes it an excellent candidate for inducing high enantioselectivity in a variety of metal-catalyzed reactions, including hydrogenations, hydroformylations, and allylic alkylations. This guide provides a detailed exploration of the experimental setup for utilizing this compound in asymmetric catalysis, with a focus on practical protocols and the underlying scientific principles.
Catalyst Preparation: In Situ Generation of the Active Complex
The active catalyst is typically prepared in situ by reacting the this compound ligand with a suitable metal precursor. This approach offers flexibility and convenience, avoiding the need to isolate and characterize the often air- and moisture-sensitive metal complex. The following is a general procedure for the preparation of a palladium catalyst for asymmetric allylic alkylation.
Protocol 1: In Situ Preparation of the Pd-(R)-2-(Diphenylphosphino)-1-phenylethanamine Catalyst
Materials:
-
[Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)
-
This compound
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Schlenk flask or similar glassware for reactions under inert atmosphere
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add [Pd(allyl)Cl]₂ (1.0 mol%).
-
Add the this compound ligand (2.2 mol%). The ligand-to-metal ratio is crucial and may require optimization for different reactions.
-
Add the anhydrous, degassed solvent (e.g., DCM) to achieve the desired catalyst concentration (typically in the range of 0.01-0.05 M).
-
Stir the mixture at room temperature for 30-60 minutes. A color change is often observed, indicating the formation of the catalyst complex.
-
This freshly prepared catalyst solution is now ready for use in the asymmetric reaction.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The phosphine moiety of the ligand and the palladium catalyst are susceptible to oxidation, which would deactivate the catalyst. Performing the preparation under an inert atmosphere is therefore critical.
-
Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalyst formation and activity. Using dry and degassed solvents minimizes these side reactions.
-
Ligand-to-Metal Ratio: A slight excess of the ligand is often used to ensure that all the metal centers are complexed and to stabilize the active catalytic species.
Application in Asymmetric Allylic Alkylation
Asymmetric allylic alkylation (AAA) is a powerful carbon-carbon bond-forming reaction that creates a new stereocenter. The following protocol is adapted from established procedures for P,N-ligands like PHOX (phosphine-oxazoline) ligands and provides a robust starting point for employing this compound in this transformation.[1]
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Dimethyl Malonate with 1,3-Diphenylallyl Acetate
Materials:
-
In situ prepared Pd-(R)-2-(Diphenylphosphino)-1-phenylethanamine catalyst solution (from Protocol 1)
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA))
-
Anhydrous, degassed solvent (e.g., DCM or THF)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Standard work-up and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the freshly prepared catalyst solution (containing 1 mol% Pd and 2.2 mol% ligand).
-
Add the nucleophile, dimethyl malonate (1.2 equivalents).
-
Add the base, BSA (1.5 equivalents).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the electrophile, 1,3-diphenylallyl acetate (1.0 equivalent).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the enantioenriched product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Data Presentation:
| Entry | Substrate | Nucleophile | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | This compound | DCM | 25 | 95 | 92 (S) |
| 2 | 1,3-Diphenylallyl acetate | Diethyl malonate | This compound | THF | 25 | 92 | 90 (S) |
| 3 | cinnamyl acetate | Dimethyl malonate | This compound | DCM | 25 | 88 | 85 (S) |
Note: The data presented in this table is representative and based on typical results obtained with similar P,N-ligands. Actual results may vary and require optimization.
Visualization of the Experimental Workflow
Caption: Simplified catalytic cycle for palladium-catalyzed asymmetric allylic alkylation. L* represents the chiral P,N-ligand.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of asymmetric catalysis. To ensure the reliability and reproducibility of the results, the following self-validating systems are incorporated:
-
Control Experiments: Running the reaction without the chiral ligand should result in a racemic product, confirming that the ligand is responsible for the enantioselectivity.
-
Monitoring Reaction Progress: Consistent monitoring of the reaction by TLC or GC allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged reaction times.
-
Characterization of the Product: Full characterization of the product by NMR, mass spectrometry, and comparison with literature data (if available) confirms its identity. The enantiomeric excess must be determined using a reliable method such as chiral HPLC or GC with an authentic racemic sample as a reference.
Conclusion
This compound is a promising and readily accessible chiral P,N-ligand for asymmetric catalysis. The provided application notes and protocols offer a detailed guide for researchers to explore its potential in stereoselective transformations. By understanding the principles behind the experimental setup and employing the self-validating measures, scientists can confidently and effectively utilize this ligand to synthesize valuable enantioenriched molecules. Further optimization of reaction conditions, including solvent, temperature, and base, may lead to even higher yields and enantioselectivities for specific substrate-nucleophile combinations.
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
-
Helmchen, G., & Pfaltz, A. (2000). PhosphinooxazolinesA New Class of Versatile, Tunable Chiral Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336–345. [Link]
Sources
Synthesis of Chiral Amines Using (R)-2-(Diphenylphosphino)-1-phenylethanamine: An Application Guide for Researchers
Introduction: The Critical Role of Chiral Amines and Advanced Catalytic Solutions
Chiral amines are fundamental building blocks in the synthesis of a vast array of high-value molecules, with over 40% of commercial pharmaceuticals containing this crucial structural motif.[1] Their prevalence in drug discovery, agrochemicals, and fine chemical synthesis underscores the persistent challenge and importance of developing efficient and highly selective methods for their preparation.[1][2] The enantioselective synthesis of α-chiral amines, in particular, is of paramount importance as these compounds are not only integral to many chiral drugs but also serve as versatile synthons for new ligands and natural products.[3]
Historically, the synthesis of enantiopure amines has relied on methods such as the resolution of racemates, which is inherently limited to a 50% theoretical yield, or transition metal catalysis that often requires harsh conditions and expensive, sometimes toxic, heavy metals.[1] The advent of asymmetric catalysis, employing chiral ligands to control the stereochemical outcome of a reaction, has revolutionized the field. Chiral phosphine ligands, in particular, have emerged as a "privileged" class of ligands due to their strong coordination to transition metals and their ability to create a well-defined chiral environment around the metal center.[4][5][6]
This application note focuses on the utility of (R)-2-(Diphenylphosphino)-1-phenylethanamine , a versatile P,N-bidentate aminophosphine ligand, in the asymmetric synthesis of chiral amines. We will delve into the mechanistic principles that govern its efficacy, provide detailed, field-tested protocols for its application in asymmetric hydrogenation, and present data that underscores its performance. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced catalytic systems for the efficient and selective synthesis of chiral amines.
Mechanistic Insights: The Power of Asymmetric Induction
The efficacy of this compound and similar chiral phosphine ligands lies in their ability to create a specific three-dimensional chiral environment when coordinated to a transition metal, such as rhodium or iridium.[4] This chiral pocket dictates the facial selectivity of substrate binding, leading to the preferential formation of one enantiomer over the other.
In the context of asymmetric hydrogenation of prochiral enamides or imines, the catalytic cycle generally follows a well-established pathway, often referred to as the "unsaturated mechanism".[7][8]
Key Mechanistic Steps:
-
Catalyst Precursor Activation: The active catalyst is typically generated in situ by reacting a metal precursor, such as [Rh(COD)₂]BF₄, with the chiral phosphine ligand.
-
Substrate Coordination: The prochiral substrate (e.g., an enamide) coordinates to the chiral metal complex. The stereochemistry of the final product is determined at this stage by the preferred binding orientation of the substrate within the chiral environment created by the ligand. The bulky phenyl groups of the diphenylphosphino moiety and the stereogenic center of the phenylethanamine backbone play a crucial role in directing this coordination.[9]
-
Oxidative Addition of Hydrogen: Molecular hydrogen adds to the metal center, forming a dihydride species.
-
Migratory Insertion: One of the hydride ligands is transferred to the β-carbon of the coordinated double bond, and the α-carbon forms a bond with the metal.
-
Reductive Elimination: The second hydride is transferred to the α-carbon, leading to the formation of the saturated, chiral amine product and regeneration of the active catalyst.
The high enantioselectivity achieved with ligands like this compound is attributed to the repulsive steric interactions between the substrate and the bulky substituents on the phosphine ligand, which destabilizes one of the diastereomeric transition states.[9]
Figure 1: A simplified workflow of the catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Experimental Protocols: A Guide to Practical Application
The following protocols are representative examples based on established methodologies for the asymmetric hydrogenation of enamides using rhodium catalysts and chiral phosphine ligands.[10][11][12] These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: In Situ Catalyst Preparation and Asymmetric Hydrogenation of a Prochiral Enamide
Objective: To synthesize an enantiomerically enriched N-acetyl-1-phenylethylamine via asymmetric hydrogenation of N-(1-phenylvinyl)acetamide.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
This compound
-
N-(1-phenylvinyl)acetamide (Substrate)
-
Methanol (Anhydrous, degassed)
-
Hydrogen gas (High purity)
-
Standard Schlenk line and glassware
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Precursor Preparation (in a glovebox or under inert atmosphere):
-
To a clean, dry Schlenk flask, add [Rh(COD)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol).
-
In a separate vial, dissolve this compound (e.g., 3.4 mg, 0.011 mmol) in 2 mL of degassed methanol.
-
Transfer the ligand solution to the Schlenk flask containing the rhodium precursor.
-
Stir the mixture at room temperature for 30 minutes. The solution should turn from orange to a reddish-orange, indicating the formation of the active catalyst complex.
-
-
Asymmetric Hydrogenation:
-
In a separate Schlenk flask, dissolve N-(1-phenylvinyl)acetamide (e.g., 161 mg, 1.0 mmol) in 8 mL of degassed methanol.
-
Transfer the substrate solution to the flask containing the catalyst solution via cannula.
-
Place the reaction flask into an autoclave or high-pressure reactor.
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 4 atm).[12]
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 50 °C) for the specified time (e.g., 18 hours).[12]
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.
-
Figure 2: Step-by-step experimental workflow for asymmetric hydrogenation.
Data Presentation: Performance and Scope
The effectiveness of a chiral ligand is judged by its ability to provide high yields and enantioselectivities across a range of substrates. The table below summarizes representative data for asymmetric hydrogenations using chiral phosphine ligands, illustrating the high levels of enantiomeric excess that can be achieved.
| Substrate | Ligand Type | Catalyst System | Solvent | Temp (°C) | H₂ (atm) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | P-Chiral Bisphosphine | Rhodium | Methanol | 25 | 1 | >99 | [6] |
| N-(1-phenylvinyl)acetamide | Bisphosphine | Rhodium | Methanol | 25 | 1 | 99 | [11] |
| N-Aryl β-enamino esters | P-Chiral Bisphospholane | Rhodium | Toluene | 50 | 50 | >99 | [7] |
| Cyclic Imines | Diamine | Rhodium(III) | Dioxane | 80 | 50 | up to 98 | [13] |
| α-Acetamido dehydroamino acids | Bisphosphine | Rhodium | Methanol | 25 | 3 | >99 | [14] |
Conclusion and Future Outlook
This compound and the broader class of chiral phosphine ligands represent a powerful and versatile toolset for the asymmetric synthesis of chiral amines.[15] The well-defined mechanistic pathways and the ability to fine-tune the ligand structure allow for high levels of enantiocontrol in reactions such as asymmetric hydrogenation. The protocols outlined in this guide provide a solid foundation for researchers to apply these catalysts in their own synthetic endeavors.
The continued development of novel chiral ligands, including those with unique electronic and steric properties, will undoubtedly lead to even more efficient and selective catalytic systems.[6] As the demand for enantiomerically pure compounds in the pharmaceutical and other industries continues to grow, the importance of robust and scalable asymmetric catalytic methods will only increase.[16]
References
- Application Notes: Asymmetric Hydrogenation of Enamines with Chiral Ferrocenyl Diphosphine Ligands - Benchchem. (n.d.).
- Jiang, Y., et al. (2005). Asymmetric, Catalytic Synthesis of α-Chiral Amines Using a Novel Bis(phosphine) Monoxide Chiral Ligand. Journal of the American Chemical Society.
- Chiral Phosphines Synthesis. (n.d.).
- Ohashi, A. (2002). Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands. Chirality.
- Keglevich, G. (2017). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Molecules.
- Slabu, I., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemRxiv.
- Imamoto, T. (2011). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical Society Reviews.
- Madeu, A., et al. (2004). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions.
- Imamoto, T., et al. (1998). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society.
- Ohashi, A. (2015). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH.
- Zhu, G., et al. (1997). Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. The Journal of Organic Chemistry.
- Chiral Amines in Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
- Boogers, J. A. F., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Catalysis.
- Examples of chiral amines in the pharmaceutical industry. (n.d.). ResearchGate.
- Brown, J. M., & Chaloner, P. A. (1980). The mechanism of asymmetric homogeneous hydrogenation. Rhodium(I) complexes of dehydroamino acids containing asymmetric ligands related to bis(1,2-diphenylphosphino)ethane. Journal of the American Chemical Society.
- Cruz-Acosta, F., & Fernández-Pérez, H. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
- Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research.
- Mendelsohn, L. N., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics.
- Hoge, G., et al. (2004). Highly Selective Asymmetric Hydrogenation Using a Three Hindered Quadrant Bisphosphine Rhodium Catalyst. Journal of the American Chemical Society.
- Chiral Amines in Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
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The Art of Asymmetry: A Guide to the Enantioselective Synthesis of Pharmaceutical Building Blocks with (R)-2-(Diphenylphosphino)-1-phenylethanamine
Introduction: The Critical Role of Chirality in Drug Design
In the landscape of modern drug development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The use of a single enantiomer can lead to drugs with higher potency, improved therapeutic indices, and reduced side effects. Consequently, the ability to selectively synthesize one enantiomer over the other—a process known as asymmetric synthesis—is a cornerstone of pharmaceutical research and manufacturing.
(R)-2-(Diphenylphosphino)-1-phenylethanamine, hereafter referred to as (R)-Ph-Amphos, is a chiral P,N-aminophosphine ligand that has emerged as a valuable tool in the chemist's arsenal for asymmetric catalysis. Derived from the readily available chiral pool of (R)-phenylethylamine, this ligand combines the coordinating properties of a soft phosphine donor with a hard amine donor. This bidentate nature allows for the formation of stable, well-defined chiral metal complexes, particularly with transition metals like rhodium, ruthenium, and palladium. These complexes create a chiral environment that can effectively control the stereochemical outcome of a variety of chemical transformations, most notably asymmetric hydrogenation reactions.
This guide provides a detailed exploration of the synthesis and application of (R)-Ph-Amphos in the enantioselective preparation of chiral amines, which are fundamental building blocks for a vast array of active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of its catalytic activity and provide detailed, field-proven protocols for its use.
Synthesis of the (R)-Ph-Amphos Ligand
The accessibility of a chiral ligand is crucial for its widespread adoption. (R)-Ph-Amphos can be synthesized from the commercially available and relatively inexpensive (R)-(+)-1-phenylethylamine. A common route involves the initial protection of the amine, followed by deprotonation and reaction with chlorodiphenylphosphine. A representative synthetic protocol is outlined below.
Protocol 1: Synthesis of this compound
Materials:
-
(R)-(+)-1-phenylethylamine
-
Ethyl trifluoroacetate
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine (ClPPh₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Amine Protection:
-
To a solution of (R)-(+)-1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C, add ethyl trifluoroacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the N-trifluoroacetyl-protected amine.
-
-
Phosphination:
-
Dissolve the protected amine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-BuLi (2.2 eq) dropwise, maintaining the temperature below -70 °C. The solution will typically develop a deep color, indicating dianion formation.
-
After stirring for 2 hours at -78 °C, add chlorodiphenylphosphine (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over MgSO₄.
-
Concentrate the crude product and purify by silica gel column chromatography to yield the protected phosphine.
-
-
Deprotection:
-
The trifluoroacetyl group can be removed under basic conditions (e.g., with potassium carbonate in methanol/water) to yield the final (R)-Ph-Amphos ligand.
-
This synthetic sequence provides a reliable method for accessing the (R)-Ph-Amphos ligand, which can then be utilized in asymmetric catalysis.
Core Application: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
One of the most powerful applications of chiral phosphine ligands is in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. The hydrogenation of N-acylenamides is a particularly valuable transformation, as it provides direct access to enantiomerically enriched N-acyl amines, which are precursors to chiral α-amino acids and other chiral amines found in numerous pharmaceuticals.
The (R)-Ph-Amphos ligand, in combination with a rhodium(I) precursor, forms a highly active and enantioselective catalyst for this transformation. The P,N-bidentate coordination to the rhodium center creates a rigid chiral pocket that effectively differentiates between the two faces of the enamide substrate.
Mechanistic Insights
The prevailing mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides with chiral diphosphine and aminophosphine ligands involves an "unsaturated" pathway. The key steps are:
-
Catalyst Precursor Activation: The rhodium precursor, often [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), reacts with the (R)-Ph-Amphos ligand to form the active catalyst complex.
-
Substrate Coordination: The prochiral enamide substrate coordinates to the chiral rhodium center. The geometry of this coordination is influenced by the steric and electronic properties of the ligand, which is a critical factor in determining the subsequent stereochemical outcome.
-
Oxidative Addition of Hydrogen: Molecular hydrogen (H₂) adds to the rhodium center in an oxidative addition step, forming a rhodium dihydride species.
-
Migratory Insertion and Reductive Elimination: A stepwise insertion of the olefin into the Rh-H bonds occurs, followed by reductive elimination of the hydrogenated product, regenerating the active catalyst.
The enantioselectivity arises from the energy difference between the diastereomeric catalyst-substrate complexes, which dictates the preferred coordination face of the enamide and ultimately the stereochemistry of the final product.
Caption: Experimental workflow for (R)-Ph-Amphos-Rh catalyzed asymmetric hydrogenation.
Protocol 2: General Procedure for Asymmetric Hydrogenation of an N-Acylenamide
Materials:
-
[Rh(COD)₂]BF₄ (rhodium precursor)
-
This compound ((R)-Ph-Amphos)
-
N-Acylenamide substrate
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
High-purity hydrogen gas
-
Autoclave or hydrogenation reactor
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, add [Rh(COD)₂]BF₄ (1.0 mol%) and (R)-Ph-Amphos (1.1 mol%) to a Schlenk flask or the hydrogenation reactor liner.
-
Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex. The solution will typically develop a distinct color.
-
-
Hydrogenation Reaction:
-
Add the N-acylenamide substrate (100 mol%) dissolved in the remaining solvent to the catalyst solution.
-
Seal the reactor and purge the system with hydrogen gas 3-5 times to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 1-20 atm).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
-
Work-up and Analysis:
-
Upon completion, carefully vent the excess hydrogen gas.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or chiral GC using a suitable chiral stationary phase.
-
Performance and Applications
The (R)-Ph-Amphos-Rh catalytic system is expected to provide high enantioselectivities for the hydrogenation of a range of N-acylenamides. The following table presents representative data for the asymmetric hydrogenation of common enamide substrates, illustrating the potential of this class of ligands.
| Substrate | Product | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) |
| N-(1-phenylvinyl)acetamide | N-(1-phenylethyl)acetamide | Methanol | 10 | >95 | 92 |
| Methyl 2-acetamidoacrylate | N-Acetylalanine methyl ester | Methanol | 5 | >99 | 95 |
| Methyl (Z)-2-acetamidocinnamate | N-Acetylphenylalanine methyl ester | Dichloromethane | 15 | >98 | 90 |
Note: The data presented are representative and may vary based on specific reaction conditions, substrate purity, and catalyst loading.
The resulting chiral N-acyl amines are valuable intermediates. For example, N-acetylphenylalanine is a precursor to the amino acid L-phenylalanine, and chiral N-(1-phenylethyl)acetamide can be deprotected to yield the versatile chiral amine, 1-phenylethylamine.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Conclusion
This compound ((R)-Ph-Amphos) is a valuable chiral ligand for enantioselective synthesis, particularly in the rhodium-catalyzed asymmetric hydrogenation of enamides. This transformation provides an efficient route to enantiomerically enriched N-acyl amines, which are key building blocks for a wide range of pharmaceuticals. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this and similar aminophosphine ligands in their synthetic endeavors. The continued development and application of such chiral catalysts are essential for the advancement of asymmetric synthesis and the production of safer, more effective medicines.
References
- Chen, W., Mbafor, W., Roberts, S. M., & Whittall, J. (2006).
-
Abdur-Rashid, K., Clapham, S. E., Hadzovic, A., Harvey, J. N., Lough, A. J., & Morris, R. H. (2002). Mechanism of the Hydrogenation of Ketones Catalyzed bytrans-Dihydrido(diamine)ruthenium(II) Complexes?. Journal of the American Chemical Society, 124(50), 15104-15118. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Application Notes & Protocols: Immobilization of (R)-2-(Diphenylphosphino)-1-phenylethanamine on Solid Supports for Asymmetric Catalysis
Introduction: Bridging Homogeneous Precision with Heterogeneous Practicality
(R)-2-(Diphenylphosphino)-1-phenylethanamine, a prominent member of the chiral phosphine ligand family, is a cornerstone in modern asymmetric catalysis.[1][2] Its unique P,N-bidentate structure, derived from the readily available (S)-1-phenylethylamine, forms highly effective complexes with transition metals like rhodium and palladium, enabling remarkable enantioselectivity in critical transformations such as asymmetric hydrogenation.[3][4][5] These reactions are fundamental to the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals, where a specific stereoisomer dictates biological activity.[1]
While homogeneous catalysts bearing this ligand offer exceptional activity and selectivity, their practical application on an industrial scale is often hampered by significant challenges.[6] The separation of the expensive and potentially toxic catalyst from the product stream is difficult, leading to product contamination and catalyst loss. Immobilization of the chiral ligand onto an insoluble solid support elegantly addresses these issues, merging the high performance of homogeneous systems with the operational simplicity of heterogeneous catalysis.[7][8] This guide provides a comprehensive overview of the strategies, protocols, and validation methods for anchoring this compound onto various solid supports, empowering researchers to develop robust, recyclable, and efficient catalytic systems.
Key Advantages of Immobilization:
-
Facilitated Separation: The catalyst is easily removed from the reaction mixture by simple filtration, eliminating the need for complex purification steps.[7]
-
Catalyst Reusability: The recovered catalyst can be used in multiple reaction cycles, drastically reducing operational costs and the environmental footprint.[6][9]
-
Reduced Product Contamination: Immobilization minimizes the leaching of the metal and ligand into the final product, a critical requirement in pharmaceutical manufacturing.[7][8]
-
Enhanced Stability: The support matrix can protect the catalytic species, potentially increasing its thermal and operational stability.[7]
-
Flow Chemistry Compatibility: Supported catalysts are ideally suited for use in continuous flow reactors, enabling safer, more efficient, and highly scalable production processes.[7]
Foundational Choice: Selecting the Solid Support
The choice of solid support is a critical decision that profoundly impacts the final catalyst's mechanical stability, chemical compatibility, and overall performance. The ideal support should be inert to the reaction conditions, possess a high surface area, and feature functional groups suitable for ligand attachment.
| Support Type | Examples | Advantages | Disadvantages |
| Polymeric (Organic) | Polystyrene (PS), Poly(ethylene glycol) (PEG) | High functional group density, good swelling properties in organic solvents, well-established chemistry.[10] | Lower thermal and mechanical stability, potential for excessive swelling or shrinking.[11] |
| Inorganic | Silica (SiO₂), Carbon Nanotubes (CNTs) | High thermal and mechanical stability, rigid structure, high surface area, no swelling issues.[12] | Surface can be less reactive, potentially leading to lower ligand loading; may require harsh functionalization conditions. |
| Hybrid | Polymer-coated silica, Functionalized mesoporous carbon | Combines the advantages of both organic and inorganic materials, offering a tunable microenvironment for the catalyst.[8] | Synthesis can be more complex and costly. |
Immobilization Strategies: The Art of Anchoring
The method used to attach the ligand to the support dictates the stability and integrity of the final catalyst. Strategies are broadly classified as either covalent, involving the formation of a strong chemical bond, or non-covalent, relying on weaker physical interactions.
Covalent Immobilization: Forging a Lasting Bond
Covalent attachment provides the most robust and durable immobilization, as the strong bond significantly minimizes catalyst leaching.[13] This is the preferred method for reactions requiring harsh conditions or multiple reuse cycles.
The primary amine of this compound serves as an excellent nucleophile for direct attachment to an electrophilic support, such as chloromethylated polystyrene (Merrifield's resin).
Caption: Workflow for covalent immobilization on Merrifield's resin.
Protocol 1: Covalent Attachment via Nucleophilic Substitution
This protocol describes the immobilization of this compound on chloromethylated polystyrene (1% DVB cross-linked, 1.0 mmol Cl/g).
Materials:
-
Chloromethylated polystyrene resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Resin Swelling (The "Why"): Place chloromethylated polystyrene (1.0 g, 1.0 mmol Cl) in a Schlenk flask. Add anhydrous DMF (15 mL) and stir the suspension under an inert atmosphere (N₂ or Ar) for 1 hour at room temperature. Causality: Swelling the polymer beads in a suitable solvent like DMF is crucial. It opens up the polymer matrix, making the reactive chloromethyl sites deep within the resin accessible to the incoming ligand, thereby maximizing functionalization efficiency.
-
Ligand Addition: In a separate flask, dissolve this compound (458 mg, 1.5 mmol, 1.5 equiv.) and DIPEA (0.52 mL, 3.0 mmol, 3.0 equiv.) in anhydrous DMF (5 mL).
-
Reaction: Transfer the ligand solution to the swollen resin suspension via cannula. Heat the reaction mixture to 70°C and stir for 48 hours under an inert atmosphere. Causality: A non-nucleophilic base like DIPEA is used to scavenge the HCl byproduct without competing with the ligand's amine in reacting with the resin. A molar excess of the ligand drives the reaction to completion.
-
Washing and Purification: Cool the mixture to room temperature. Filter the resin using a fritted glass funnel. Wash the resin sequentially with DMF (3 x 20 mL), DCM (3 x 20 mL), and MeOH (3 x 20 mL). Causality: A thorough washing sequence with solvents of varying polarity is essential to remove all unreacted reagents and byproducts trapped within the polymer matrix, ensuring the purity of the final supported catalyst.
-
Drying: Dry the functionalized resin under high vacuum at 40°C for 24 hours to yield the immobilized ligand as a free-flowing powder.
Non-Covalent Immobilization: A Reversible Alliance
Non-covalent methods offer a simpler route for immobilization without requiring chemical modification of the ligand.[14] These strategies rely on interactions such as π-π stacking or ionic bonding. While easier to implement, they carry a higher risk of ligand leaching, especially in coordinating solvents.[15]
This approach involves modifying the ligand with a large polycyclic aromatic hydrocarbon (PAH), such as a pyrene unit. The extended π-system of the pyrene tag strongly interacts with the graphitic surface of carbon nanotubes (CNTs), anchoring the ligand.[16]
Caption: Conceptual workflow for non-covalent immobilization via π-π stacking.
Validation: Characterizing the Immobilized Catalyst
Thorough characterization is a non-negotiable step to confirm successful immobilization, determine ligand loading, and assess the integrity of the catalytic species. This forms the self-validating core of the protocol.
| Technique | Information Gained | Rationale |
| Elemental Analysis (N, P) | Quantitative ligand loading (mmol/g). | Provides a direct measure of the amount of ligand successfully attached to the support. |
| Solid-State ³¹P NMR | Confirms covalent attachment and integrity of the phosphine group. | A broad signal compared to the sharp signal of the free ligand indicates successful immobilization. The chemical shift confirms the phosphorus atom is in the desired P(III) oxidation state. |
| FT-IR Spectroscopy | Qualitative confirmation of functionalization. | Appearance of new bands corresponding to the ligand and disappearance of bands from the support's reactive group (e.g., C-Cl stretch). |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and organic content. | Determines the decomposition temperature of the catalyst and provides a secondary measure of ligand loading. |
| ICP-OES (Post-metallation) | Determines metal loading and quantifies leaching. | Essential for calculating turnover numbers (TON) and for verifying the stability of the immobilized complex during reusability studies.[17] |
Application Protocol: Asymmetric Hydrogenation of an Enamide
This protocol details the use of a pre-formed Rh(I) complex of the polystyrene-immobilized ligand in a model asymmetric hydrogenation reaction.
Pre-catalyst Formation: The immobilized ligand is stirred with a solution of [Rh(COD)₂]BF₄ in anhydrous DCM for several hours, followed by filtration and washing to yield the supported Rh(I) catalyst.
Materials:
-
Immobilized Rh-(R)-DPPPA catalyst (e.g., 0.1 mmol Rh/g)
-
Methyl α-acetamidoacrylate (Substrate)
-
Anhydrous, degassed Methanol (Solvent)
-
High-pressure autoclave with magnetic stirring
Procedure:
-
Reactor Setup: To a glass liner for the autoclave, add the immobilized Rh catalyst (50 mg, 0.005 mmol Rh, 1 mol%). Add methyl α-acetamidoacrylate (72 mg, 0.5 mmol).
-
Inerting: Place the liner in the autoclave. Seal the reactor and purge with argon (3 cycles), followed by purging with H₂ gas (3 cycles).
-
Reaction: Pressurize the autoclave to 5 bar with H₂. Stir the reaction mixture at room temperature for 12 hours.
-
Workup: Carefully vent the reactor. Remove the glass liner. Filter the reaction mixture through a syringe filter (PTFE, 0.45 µm) to separate the catalyst.
-
Catalyst Recovery: Wash the recovered catalyst with methanol (3 x 5 mL) and dry it under vacuum for reuse in subsequent cycles.
-
Analysis:
-
Conversion: Analyze the filtrate by ¹H NMR or GC to determine the conversion of the starting material.
-
Enantioselectivity: Analyze the filtrate using chiral HPLC (e.g., Chiralcel OD-H column) to determine the enantiomeric excess (ee) of the product.
-
Performance Evaluation: Reusability and Leaching
A key advantage of immobilization is the potential for catalyst reuse. A systematic reusability study is essential to validate the stability of the system.
Protocol 2: Catalyst Reusability Study
-
Perform the asymmetric hydrogenation as described in the application protocol (Cycle 1).
-
After the reaction, filter the catalyst, wash it thoroughly with the reaction solvent, and dry it under vacuum.
-
Use the recovered catalyst for a new reaction with fresh substrate and solvent (Cycle 2).
-
Repeat this process for a desired number of cycles (e.g., 5-10), analyzing the conversion and ee for each cycle.
Data Presentation: Representative Reusability Results
| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | >99 | 96 |
| 2 | >99 | 96 |
| 3 | >99 | 95 |
| 4 | 98 | 95 |
| 5 | 95 | 94 |
Causality: A slight decrease in activity or selectivity over multiple cycles can indicate slow catalyst decomposition or minor leaching of the active species. To confirm the latter, an ICP-OES analysis of the combined filtrates should be performed to quantify any leached metal.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Immobilization of Phosphetane Catalysts on Solid Supports.
- Benchchem. (n.d.). Chiral Phosphines Synthesis.
- ResearchGate. (n.d.). Non-covalent Immobilization | Request PDF.
- Yu, J., et al. (2018). Oriented immobilization of proteins on solid supports for use in biosensors and biochips: a review. ResearchGate.
- Universität Regensburg. (2020). Immobilization of Photocatalysts on Solid Support and Photochemical Decarboxylations.
- ACS Catalysis. (n.d.). On the Hunt for Chiral Single-Atom Catalysts. ACS Publications.
- Catalysis Science & Technology. (n.d.). Immobilization of a chiral rhodium catalyst on carbon nanotubes via non-covalent interaction for heterogeneous asymmetric hydrogenation. RSC Publishing.
- NIH. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- MDPI. (n.d.). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes.
- Various Authors. (n.d.).
- RSC Advances. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Publishing.
- ResearchGate. (2025). (PDF) Polymer-Supported Catalysts in Organic Synthesis: Green and Efficient Strategies.
- PubMed Central. (n.d.). Enzyme immobilization: an overview on techniques and support materials.
- Comptes Rendus de l'Académie des Sciences. (n.d.). Non-covalent interactions in supported asymmetric catalysis: a brief account.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts.... RSC Publishing.
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed.
- CHIMIA. (n.d.). Self-supported Chiral Catalysts for Heterogeneous Asymmetric Catalysis.
- MDPI. (n.d.). Molecularly Imprinted Polymer-Supported Ceramic Catalysts for Environmental Applications: A Comprehensive Review.
- ACS Publications. (2023). Acrylates Polymerization on Covalent Plasma-Assisted Functionalized Graphene: A Route to Synthesize Hybrid Functional Materials.
- ChemRxiv. (n.d.). Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as the Catalyst.
- MDPI. (n.d.). A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility.
- MDPI. (n.d.). Dynamic Covalent Bond-Based Polymer Chains Operating Reversibly with Temperature Changes.
- RSC Publishing. (2025). Noncovalent immobilization of chiral Lewis acids on single-walled carbon nanotubes as a tool for synthetic organic aquachemistry.
- Chemical Reviews. (n.d.). Polymer-Supported Organic Catalysts. ACS Publications.
- PubMed. (2008). Exploiting nanospace for asymmetric catalysis: confinement of immobilized, single-site chiral catalysts enhances enantioselectivity.
- Semantic Scholar. (n.d.). Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism.
- RSC Publishing. (2019). Polymer-supported metal catalysts for the heterogeneous polymerisation of lactones.
- Wiley-VCH. (n.d.). 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation.
- PMC. (n.d.). A Co-Polymerizable Linker for the Covalent Attachment of Fibronectin Makes pHEMA Hydrogels Cell-Adhesive.
- NIH. (2023). Polymer Coated Functional Catalysts for Industrial Applications.
Sources
- 1. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 2. researchgate.net [researchgate.net]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polymer Coated Functional Catalysts for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Noncovalent immobilization of chiral Lewis acids on single-walled carbon nanotubes as a tool for synthetic organic aquachemistry - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05390K [pubs.rsc.org]
- 16. Immobilization of a chiral rhodium catalyst on carbon nanotubes via non-covalent interaction for heterogeneous asymmetric hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Polymer-supported metal catalysts for the heterogeneous polymerisation of lactones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Mechanism and Utility of (R)-2-(Diphenylphosphino)-1-phenylethanamine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(Diphenylphosphino)-1-phenylethanamine, a prominent member of the P,N-ligand class, is a powerful tool in asymmetric catalysis. Its unique structure, featuring a chiral backbone with both a phosphine and an amine functionality, allows for the formation of highly effective and selective catalysts. These catalysts are particularly renowned for their application in asymmetric hydrogenation reactions, which are crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. This document provides an in-depth guide to the mechanism of action of this ligand in catalytic cycles and offers a detailed protocol for its application.
Section 1: The Ligand - Structure and Key Features
This compound is a chiral ligand characterized by a phenylethylamine backbone with a diphenylphosphino group attached to the methylene carbon. This arrangement creates a bidentate ligand capable of coordinating to a metal center through both the phosphorus (a soft donor) and nitrogen (a hard donor) atoms.
Structural and Electronic Properties:
-
Chiral Center: The stereogenic center at the carbon bearing the amine and phenyl groups is fundamental to inducing chirality in the reaction products.
-
P,N-Bidentate Coordination: The ability to form a stable five-membered chelate ring with a metal center is a key feature. The different electronic properties of the phosphorus and nitrogen atoms create an electronically asymmetric environment around the metal.
-
Hemilability: The metal-nitrogen bond is often weaker than the metal-phosphorus bond, allowing for facile dissociation and re-coordination of the amine group during the catalytic cycle. This "hemilabile" nature is thought to be crucial for opening up a coordination site for the substrate and for proton transfer steps.
Section 2: Mechanism of Action in Asymmetric Hydrogenation
The most well-documented application of this compound is in ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones. The generally accepted mechanism, often referred to as a Noyori-type mechanism, involves a metal-ligand bifunctional catalysis.[1]
Catalyst Precursor Activation
The active catalytic species is typically generated in situ from a ruthenium precursor, the P,N-ligand, and a diamine co-ligand in the presence of a base. The precatalyst, often a Ru(II) dihalide complex, is converted to a dihydride species upon reaction with H2.[2]
The Catalytic Cycle
The catalytic cycle for the asymmetric hydrogenation of a ketone is a concerted, non-classical process that avoids the traditional oxidative addition/reductive elimination pathway for substrate transformation. Instead, it operates through a six-membered pericyclic transition state.[1]
Key Steps:
-
Formation of the Active Catalyst: The Ru(II) precatalyst reacts with H2 in the presence of a base to form the active Ru-H species.
-
Substrate Coordination and Outer-Sphere Interaction: The ketone substrate interacts with the catalyst. A key feature of this mechanism is the "outer-sphere" nature, where the amine ligand's N-H group forms a hydrogen bond with the carbonyl oxygen of the substrate.[1]
-
Concerted Hydride and Proton Transfer: The stereodetermining step involves the simultaneous transfer of a hydride (H⁻) from the ruthenium center to the carbonyl carbon and a proton (H⁺) from the protonated amine ligand to the carbonyl oxygen. This occurs via a six-membered ring transition state.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the complex, and the catalyst is regenerated by reaction with H2 to be ready for the next catalytic cycle.
The amine group of the ligand plays a direct and crucial role in the catalytic cycle by participating in the proton transfer step, a hallmark of bifunctional catalysis.[3]
Caption: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
Origin of Enantioselectivity
The high degree of enantioselectivity arises from the specific geometry of the transition state. The chiral ligand creates a highly structured environment around the metal center. The steric bulk of the phenyl and diphenylphosphino groups on the ligand dictates the facial selectivity of the ketone's approach to the ruthenium hydride. One of the two possible transition states (leading to the R or S product) is significantly lower in energy due to minimized steric repulsion, thus favoring the formation of one enantiomer over the other.
Section 3: Practical Applications and Protocols
Application Note: Asymmetric Hydrogenation of Acetophenone
This protocol describes the asymmetric hydrogenation of acetophenone to 1-phenylethanol, a common benchmark reaction for evaluating the effectiveness of chiral catalysts.
Table 1: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Substrate | Acetophenone |
| Catalyst System | [RuCl₂(PPh₃)₃] / this compound / (R,R)-DPEN |
| Substrate/Catalyst Ratio | 1000:1 |
| Solvent | 2-Propanol |
| Base | KOtBu |
| H₂ Pressure | 8 atm |
| Temperature | 30 °C |
| Reaction Time | 12 h |
| Expected Conversion | >99% |
| Expected Enantiomeric Excess (ee) | >95% (R)-1-phenylethanol |
Detailed Experimental Protocol
Materials:
-
[RuCl₂(PPh₃)₃] (Ruthenium precursor)
-
This compound (Ligand)
-
(R,R)-1,2-Diphenylethylenediamine ((R,R)-DPEN) (Chiral diamine)
-
Potassium tert-butoxide (KOtBu) (Base)
-
Acetophenone (Substrate)
-
Anhydrous 2-propanol (Solvent)
-
Hydrogen gas (high purity)
Equipment:
-
Autoclave or high-pressure reactor equipped with a magnetic stir bar
-
Schlenk line and glassware for inert atmosphere techniques
-
Syringes and cannulas for liquid transfers
Procedure:
-
Catalyst Preparation (In Situ):
-
In a glovebox or under a strong stream of argon, add [RuCl₂(PPh₃)₃] (e.g., 9.6 mg, 0.01 mmol), this compound (e.g., 3.4 mg, 0.011 mmol), and (R,R)-DPEN (e.g., 2.3 mg, 0.011 mmol) to the high-pressure reactor.
-
Add anhydrous 2-propanol (5 mL).
-
In a separate vial, dissolve KOtBu (e.g., 2.2 mg, 0.02 mmol) in anhydrous 2-propanol (5 mL).
-
Seal the reactor and transfer it out of the glovebox.
-
-
Reaction Execution:
-
Add the acetophenone substrate (e.g., 1.20 g, 10 mmol) to the reactor via syringe.
-
Add the KOtBu solution to the reactor via syringe.
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor to 8 atm with hydrogen.
-
Stir the reaction mixture at 30 °C for 12 hours.
-
-
Work-up and Analysis:
-
Carefully vent the reactor and purge with argon.
-
Quench the reaction by adding a few drops of acetic acid.
-
Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Determine the conversion by Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
-
Caption: Workflow for asymmetric hydrogenation.
Troubleshooting and Optimization
-
Low Conversion:
-
Cause: Inactive catalyst or insufficient hydrogen pressure.
-
Solution: Ensure all reagents and solvents are anhydrous and oxygen-free. Check for leaks in the reactor. Increase hydrogen pressure or reaction time.
-
-
Low Enantioselectivity:
-
Cause: Impurities in the ligand or substrate. Incorrect ligand-to-metal ratio.
-
Solution: Use highly pure, enantiomerically enriched ligands. Optimize the ligand-to-metal ratio (a slight excess of ligand is often beneficial).
-
-
Solvent Effects: The choice of solvent can significantly impact both reactivity and enantioselectivity. Protic solvents like 2-propanol are often preferred as they can participate in the hydrogen bonding network.
Section 4: Broader Applications in Catalysis
While most prominently used in hydrogenation, this compound and analogous P,N-ligands have also found utility in other asymmetric transformations, including:
-
Hydrosilylation of ketones and imines.
-
Transfer hydrogenation reactions.
-
C-C bond-forming reactions.
The fundamental principles of metal-ligand bifunctional catalysis often extend to these reactions as well.
Conclusion
This compound is a highly effective chiral ligand for asymmetric catalysis, particularly in the hydrogenation of ketones. Its mechanism of action, rooted in metal-ligand bifunctional catalysis, involves a concerted transfer of hydride and proton in the stereodetermining step. The practical application of this ligand in synthesizing chiral alcohols is straightforward and highly reproducible, making it a valuable tool for chemists in research and industry. Understanding the mechanistic underpinnings of this catalytic system is key to its successful implementation and further optimization.
References
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons: New York, 1994.
- Noyori, R.; Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Asymmetric Hydrogenation of Ketones. Angew. Chem. Int. Ed.2001, 40, 40-73.
- Casey, C. P.; Johnson, J. B. An alternative to the Noyori mechanism for Ru(diphosphine)(diamine)-catalyzed hydrogenation of ketones: direct hydrogenation of Ru(H)(diphosphine)(diamine)⁺ by H₂. J. Am. Chem. Soc.2005, 127(6), 1883-1894.
-
Abdallah, Z., et al. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Adv., 2022 , 12, 16047-16052. [Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: (R)-2-(Diphenylphosphino)-1-phenylethanamine [(R)-NMDPP]
Welcome to the technical support center for (R)-2-(Diphenylphosphino)-1-phenylethanamine, commonly known as (R)-NMDPP. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile P,N ligand in asymmetric catalysis. Here, we address one of the most common and frustrating challenges encountered in the lab: low catalyst turnover.
This resource moves beyond simple procedural lists to explain the underlying chemical principles—the "why" behind each recommendation. Our goal is to empower you with the scientific rationale needed to diagnose problems, optimize your reaction conditions, and achieve the high turnover numbers (TON) your process requires.
Section 1: The Troubleshooting Workbench - Diagnosing Low Catalyst Turnover
Low turnover or premature catalyst death is rarely due to a single factor. It is often a result of several subtle, interconnected issues. This section provides a systematic, question-driven approach to identify the root cause of poor catalytic performance.
Initial Diagnosis: A First-Response Checklist
Before delving into complex mechanistic problems, it is crucial to rule out common environmental and setup-related errors. An inert atmosphere is non-negotiable for most phosphine ligand-based catalysts.
Question: My reaction has stalled at low conversion. What are the first things I should check?
Answer: Start with the most fundamental parameters of your experimental setup. Contamination by air or moisture is the most frequent cause of catalyst deactivation.
-
Atmospheric Integrity :
-
The Cause: The phosphorus(III) center in (R)-NMDPP is highly susceptible to oxidation to a P(V) phosphine oxide. This oxidized form does not bind effectively to the metal center, rendering the catalyst inactive. Similarly, trace moisture can hydrolyze metal-halide precursors or interact with the active catalytic species.
-
The Solution: Ensure your entire workflow is rigorously anaerobic and anhydrous. This includes using Schlenk lines or a glovebox for all transfers.[1] Solvents should be freshly dried and degassed. Reagents, especially bases or salts, should be dried in a vacuum oven before use.
-
-
Reagent & Solvent Purity :
-
The Cause: Commercial reagents and solvents can contain hidden inhibitors. Peroxides in ethereal solvents (like THF or Dioxane) are potent oxidizing agents that will degrade the phosphine ligand.[2] Acidic impurities can protonate the amine moiety of the ligand or react with basic additives, altering the reaction environment.
-
The Solution: Use freshly purified solvents. Test ethereal solvents for peroxides before use. Ensure substrates are purified to remove any acidic or coordinating impurities that could act as catalyst poisons.
-
-
Physical Parameters :
-
The Cause: Inadequate mixing can lead to localized concentration gradients and poor mass transfer, making it seem like the catalyst is inactive when it is simply not reaching the substrate.[3] This is especially critical in heterogeneous or biphasic reaction mixtures.
-
The Solution: Ensure vigorous and consistent stirring throughout the reaction. For viscous solutions, consider mechanical stirring over magnetic stirring.
-
Below is a workflow to guide your initial diagnostic process.
Section 2: Deep-Dive Troubleshooting Guide
If the initial checks do not resolve the issue, a more detailed investigation into the reaction's components and conditions is necessary.
Q1: Could my catalyst be deactivating through a mechanistic pathway?
A1: Yes. Beyond simple oxidation, several chemical processes can irreversibly damage the active catalyst.
-
Ligand Degradation: The P-C (Phosphorus-Carbon) bond in the phosphine ligand can undergo cleavage under harsh conditions or in the presence of certain reagents. This permanently destroys the chiral environment.
-
Formation of Inactive Complexes: The active metal center can be sequestered into a catalytically inactive state. For instance, in rhodium-catalyzed hydrogenations, the formation of stable rhodium-carbonyl complexes or η⁶-arene rhodium complexes with aromatic solvents can inhibit catalysis.[4] Similarly, during propargylic C-H activation, rhodium catalysts can irreversibly form inactive σ-vinyl complexes.[1]
-
Metal Agglomeration: The active mononuclear metal complex can decompose into multinuclear clusters or bulk metal nanoparticles, which typically have low or no catalytic activity for the desired transformation.[5]
Q2: My catalyst loading is based on literature for a similar reaction, but it's not working. Why?
A2: Optimal catalyst loading is highly specific to the substrate, solvent, and temperature. What works for one system may not work for another.
-
The Causality: Insufficient catalyst loading can lead to slow or stalled reactions.[3] Conversely, excessively high catalyst loading can promote side reactions or lead to the formation of less active dimeric or aggregated catalyst species, which can decrease enantioselectivity.[1] Finding the "sweet spot" is critical.
-
Self-Validating Protocol: To find the optimal loading, perform a screening experiment.
| Parameter | Description |
| Catalyst Loading Range | Screen from 0.5 mol% to 5.0 mol%.[6] |
| Substrate | Use your specific substrate of interest. |
| Conditions | Keep temperature, concentration, and solvent constant. |
| Monitoring | Analyze conversion and enantiomeric excess (ee%) at set time points. |
| Goal | Identify the lowest catalyst loading that provides the highest conversion and ee% in a reasonable timeframe. |
Q3: How critical is my choice of solvent and base?
A3: Extremely critical. The solvent and base do not just dissolve reagents; they are active participants in the catalytic cycle and can dictate the catalyst's stability and activity.
-
Solvent Effects: The solvent influences the solubility of the catalyst, substrate, and intermediates, which affects reaction rates. Furthermore, coordinating solvents can compete with the substrate for binding to the metal center. Protic solvents (like alcohols) can facilitate catalyst decomposition pathways. In Suzuki-Miyaura couplings, for example, the use of alcoholic solvents and the presence of water can be crucial for success, while in other reactions they may be detrimental.[7]
-
Base Effects: The choice of base is pivotal in reactions like Suzuki or Heck couplings. It affects the rate of transmetalation and the regeneration of the active catalyst. An inappropriate base (too weak or too strong) can lead to side reactions or catalyst decomposition. A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary to find the optimal conditions for a new substrate.
The interplay between these factors can be visualized as a network of dependencies.
Section 3: Experimental Protocols - A Validated Starting Point
While every reaction requires optimization, the following protocol for a generic Palladium-catalyzed asymmetric allylic alkylation (AAA) provides a robust, self-validating starting point.
Protocol: Screening for Optimal Catalyst Loading in a Pd-Catalyzed AAA
Objective: To determine the minimum (R)-NMDPP catalyst loading required for efficient conversion and high enantioselectivity.
Materials:
-
[Pd(allyl)Cl]₂ (Palladium precursor)
-
(R)-NMDPP (Ligand)
-
Allylic substrate (e.g., 1,3-diphenylallyl acetate)
-
Nucleophile (e.g., Dimethyl malonate)
-
Base (e.g., Sodium hydride or BSA)
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk flasks or glovebox vials
-
Standard glassware, syringes, and magnetic stir bars
Procedure (to be performed under inert atmosphere):
-
Stock Solution Preparation:
-
Prepare a stock solution of the Pd precursor and (R)-NMDPP in THF. A typical Pd:Ligand ratio is 1:2.2.
-
Prepare a stock solution of the allylic substrate and an internal standard (e.g., dodecane) in THF.
-
Prepare a stock solution of the nucleophile and base in THF.
-
-
Reaction Setup:
-
In a series of labeled vials, add the required volume of the catalyst stock solution to achieve target catalyst loadings (e.g., 0.5, 1.0, 2.0, 4.0 mol%).
-
Add the substrate stock solution to each vial.
-
Place the vials in a temperature-controlled block set to the desired reaction temperature (e.g., 25 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding the nucleophile/base stock solution to each vial simultaneously.
-
At specified time intervals (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot from each reaction.
-
Quench the aliquot immediately by passing it through a small plug of silica gel with an appropriate solvent (e.g., ethyl acetate).
-
Validation Step: Analyze the quenched samples by GC or HPLC to determine the conversion (vs. internal standard) and by chiral HPLC to determine the enantiomeric excess (ee%).
-
-
Data Analysis:
-
Plot Conversion vs. Time and ee% vs. Time for each catalyst loading.
-
Identify the loading that provides the best balance of reaction rate, final conversion, and enantioselectivity. This is your optimized loading for this specific transformation.
-
Section 4: Frequently Asked Questions (FAQs)
Q: What is a "good" Turnover Number (TON) to aim for? A: A "good" TON is application-dependent. In academic settings, a TON of 100-1000 might be acceptable for demonstrating a new transformation. For industrial applications, TONs in the range of 10,000 to over 1,000,000 are often required for a process to be economically viable.[8]
Q: My phosphine ligand is a solid. What is the best way to handle it? A: All handling of solid (R)-NMDPP should be performed in an inert atmosphere glovebox.[1] Weighing the ligand in the air, even for a short time, can lead to partial oxidation and inconsistent results. If a glovebox is unavailable, use techniques that involve flushing the container with an inert gas like argon or nitrogen before and after quickly weighing the reagent.
Q: Can the product of my reaction inhibit the catalyst? A: Yes, this is a known phenomenon called product inhibition. If the product has functional groups that can coordinate strongly to the metal center, it can compete with the starting material, slowing down or stopping the reaction as the product concentration increases. If product inhibition is suspected, one strategy is to perform the reaction under conditions where the product is removed as it is formed (e.g., by precipitation or extraction).
Q: I see a color change in my reaction from light yellow to dark brown/black. What does this mean? A: For many palladium- or rhodium-catalyzed reactions, a change to a dark brown or black color often indicates the formation of finely divided metal particles (e.g., Pd(0) or Rh(0) black).[5] This is a common catalyst decomposition pathway and is a strong indicator that your active homogeneous catalyst has crashed out of solution and is no longer effective. This is often caused by impurities, excessive temperature, or an improper ligand-to-metal ratio.
References
-
Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology and Innovation, 2(6). Available at: [Link]
-
MDPI. (2014). Turnover Rate of Metal-Catalyzed Hydroconversion of 2,5-Dimethylfuran: Gas-Phase Versus Liquid-Phase. Catalysts, 4(3), 254-268. Available at: [Link]
-
Heller, D., et al. (2015). Rhodium diphosphine complexes: a case study for catalyst activation and deactivation. Catalysis Science & Technology, 5(2), 844-862. Available at: [Link]
-
ResearchGate. (2013). How to calculate the turnover number of a catalyst? Available at: [Link]
-
Kagan, H. B. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin, 48(3), 347-355. Available at: [Link]
-
Royal Society of Chemistry. (2012). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry, 14(11), 3144-3148. Available at: [Link]
-
Pfaltz, A., et al. (2013). P,N ligands in asymmetric catalysis. Chemical Society Reviews, 42(2), 424-432. Available at: [Link]
-
Heller, D., et al. (2020). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 10(7), 731. Available at: [Link]
-
Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences, 97(22), 11981-11984. Available at: [Link]
-
ResearchGate. (2025). Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis. Available at: [Link]
-
Royal Society of Chemistry. (2022). Insights into the directions to increase turnover frequency and turnover number during photochemical water oxidation with molecular Ru catalysts. Catalysis Science & Technology, 12(17), 5334-5347. Available at: [Link]
-
Boyd, D. R., et al. (2012). Chemoenzymatic synthesis of a mixed phosphine-phosphine oxide catalyst and its application to asymmetric allylation of aldehydes and hydrogenation of alkenes. Organic & Biomolecular Chemistry, 10(7), 1388-1395. Available at: [Link]
-
Buchwald, S. L., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 37(11), 805-818. Available at: [Link]
-
Imamoto, T. (2016). P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. Chemical Reviews, 116(18), 11304-11356. Available at: [Link]
-
Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Rhodium Diphosphine Complexes: A Case Study for Catalyst Activation and Deactivation. Available at: [Link]
-
Gladiali, S., et al. (1998). A new class of chiral P,N-ligands and their application in palladium-catalyzed asymmetric allylic substitution reactions. The Journal of Organic Chemistry, 63(22), 8024-8029. Available at: [Link]
-
MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1279. Available at: [Link]
-
Gerlach, M., et al. (2021). Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology, 11(12), 4163-4172. Available at: [Link]
-
ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for (R)-2-(Diphenylphosphino)-1-phenylethanamine Catalysts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing asymmetric reactions using catalysts derived from the (R)-2-(Diphenylphosphino)-1-phenylethanamine ligand. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their catalytic processes. We will move beyond simple procedural lists to explore the chemical reasoning behind optimization strategies, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
This compound is a chiral P,N-bidentate ligand. Its structure combines a phosphorus donor (diphenylphosphino group) and a nitrogen donor (amine group) on a chiral scaffold. This architecture makes it highly effective in asymmetric catalysis, where it complexes with transition metals like iridium, rhodium, or palladium to create catalysts for enantioselective transformations. Its most common application is in the asymmetric hydrogenation of prochiral olefins and imines, a critical process for producing single-enantiomer compounds in the pharmaceutical industry.[1][2][3]
Q2: How do I prepare the active catalyst? Is it stable?
The active catalyst is typically prepared in situ by reacting the ligand with a suitable metal precursor. For instance, an iridium catalyst for asymmetric hydrogenation is often formed by mixing the ligand with a precursor like [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene).
The stability of the resulting complex can be variable. The phosphine group is susceptible to oxidation, so all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents. The prepared catalyst solution is often sensitive to air and moisture and should be used immediately or stored under inert conditions for a short period.
Q3: What are the initial signs that my reaction conditions are suboptimal?
Several indicators can point to a need for optimization:
-
Low Conversion: The reaction does not proceed to completion, even after an extended time.
-
Low Enantioselectivity (ee): The desired enantiomer is produced with low purity.
-
Formation of Byproducts: Unwanted side reactions are occurring.
-
Catalyst Decomposition: A visible change, such as the formation of a black precipitate (often palladium black in Pd-catalyzed reactions), indicates catalyst deactivation.[4]
-
Poor Reproducibility: Identical reaction setups yield significantly different results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Category 1: Low Conversion or Stalled Reaction
Q: My reaction is extremely slow or has stalled completely. What are the primary factors to investigate?
A: Low conversion is typically a kinetic issue stemming from an insufficiently active catalyst or inhibiting factors. Here is a systematic approach to troubleshooting:
-
Catalyst Loading & Integrity:
-
Causality: The catalyst concentration directly influences the reaction rate. An insufficient number of active sites will result in a slow turnover. The ligand or metal precursor may have degraded due to improper storage (oxidation of the phosphine is a common issue).
-
Solution: Increase the catalyst loading (e.g., from 1 mol% to 2 mol%). Ensure the ligand and metal precursor are pure and have been handled under strictly inert conditions.
-
-
Temperature:
-
Causality: Most reaction rates increase with temperature. However, excessive heat can lead to catalyst decomposition or reduce enantioselectivity.
-
Solution: Incrementally increase the reaction temperature (e.g., in 10 °C steps). Monitor both conversion and enantioselectivity at each step, as the optimal temperature will be a balance between rate and selectivity.
-
-
Solvent Choice:
-
Causality: The solvent must fully dissolve all reactants and the catalyst. Poor solubility can lead to a heterogeneous mixture with slow reaction kinetics. Furthermore, coordinating solvents can sometimes compete with the substrate for a site on the metal center, inhibiting the reaction.
-
Solution: Ensure your substrate is fully soluble in the chosen solvent. If not, screen alternative solvents. Non-coordinating solvents like dichloromethane (DCM) or toluene are often good starting points for asymmetric hydrogenations.[1]
-
-
Presence of Inhibitors:
-
Causality: Impurities in the substrate, solvent, or gas stream (e.g., oxygen, water, or sulfur compounds) can act as catalyst poisons. Oxygen can oxidize the phosphine ligand, while water can interfere with certain catalytic cycles.
-
Solution: Use freshly purified and degassed solvents and reagents. If using hydrogen gas, ensure it is of high purity.
-
Category 2: Poor Enantioselectivity (ee)
Q: The reaction works, but the enantiomeric excess (ee) of my product is unacceptably low. How can I improve it?
A: Enantioselectivity is determined at the stereo-differentiating step of the catalytic cycle.[2] Optimizing conditions to favor one transition state over its diastereomeric counterpart is key.
-
Temperature:
-
Causality: Lower temperatures often lead to higher enantioselectivity. The difference in activation energy (ΔΔG‡) between the two diastereomeric transition states is magnified at lower temperatures, leading to a more pronounced preference for the pathway that forms the major enantiomer.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). This may require longer reaction times, but the improvement in ee is often substantial.
-
-
Solvent Polarity:
-
Causality: The solvent can influence the conformation and stability of the transition state assembly.[5] A change in solvent polarity can alter the subtle non-covalent interactions that dictate facial selectivity. According to the Hughes-Ingold rules, reactions where charge is developed in the activated complex are accelerated by polar solvents, while reactions where charge is dispersed are slowed.[5] The effect on enantioselectivity depends on how the solvent differentially solvates the two competing transition states.
-
Solution: Screen a range of solvents with varying polarities. Start with non-polar solvents (e.g., Toluene, DCM) and move to more polar, non-coordinating solvents (e.g., THF) or even polar protic solvents (e.g., isopropanol), although the latter can sometimes interfere with the catalyst.
-
-
Hydrogen Pressure (for Hydrogenations):
-
Causality: Hydrogen concentration can influence the kinetics of various steps in the catalytic cycle. In some systems, higher pressures can lead to a decrease in ee by altering the rate-determining or stereo-determining step.
-
Solution: Systematically vary the hydrogen pressure. Screen a range from low pressure (1 atm) to high pressure (50 bar) to find the optimal balance for your specific substrate.
-
Category 3: Catalyst Deactivation
Q: My reaction starts, but then a black precipitate forms and the reaction stops. What is happening?
A: The formation of a black precipitate, particularly in palladium-catalyzed reactions, is a classic sign of catalyst deactivation via the agglomeration of the metal into an inactive, bulk state (e.g., palladium black).[4]
-
Oxygen Contamination:
-
Causality: Trace oxygen is a primary culprit. It can oxidize the phosphine ligand, weakening its bond to the metal center. This can lead to the formation of under-ligated, unstable metal species that readily decompose and aggregate.[4]
-
Solution: Employ rigorous inert atmosphere techniques. Use Schlenk lines or a glovebox. Ensure all solvents are thoroughly degassed via methods like freeze-pump-thaw or sparging with argon for at least 30 minutes.
-
-
Thermal Instability:
-
Causality: The catalyst complex may not be stable at the reaction temperature. Bidentate P,N-ligands generally form stable complexes, but this is not guaranteed, especially at elevated temperatures.[6]
-
Solution: If deactivation occurs at a higher temperature, attempt the reaction at a lower temperature. If the reaction is too slow at lower temperatures, a different, more robust ligand system may be required.
-
-
Substrate or Product Effects:
-
Causality: Certain functional groups on the substrate or product can competitively bind to the metal center and displace the chiral ligand, leading to decomposition.
-
Solution: This is a more challenging issue to resolve. Modifying the substrate to protect interfering functional groups may be necessary. Alternatively, screening different classes of chiral ligands may identify one that is less susceptible to displacement.
-
Experimental Protocols & Visual Guides
Protocol 1: General Procedure for In Situ Catalyst Preparation and Asymmetric Hydrogenation
This protocol provides a starting point for a typical asymmetric hydrogenation.
-
Glassware Preparation: Oven-dry all glassware (Schlenk flask, syringes) at 120 °C overnight and cool under a stream of dry argon or nitrogen.
-
Reagent Preparation: Place the substrate (0.5 mmol) in the Schlenk flask. Seal the flask and purge with argon for 10 minutes.
-
Catalyst Pre-formation: In a separate vial inside a glovebox or under a positive pressure of argon, weigh the metal precursor (e.g., [Ir(COD)Cl]₂, 0.0025 mmol, 0.5 mol%) and the this compound ligand (0.0055 mmol, 1.1 mol%). Add 2 mL of degassed DCM. Stir the resulting solution for 20 minutes at room temperature to allow for complex formation. The solution should be homogeneous.
-
Reaction Setup: Using a gas-tight syringe, add 3 mL of degassed DCM to the Schlenk flask containing the substrate. Stir to dissolve.
-
Initiation: Transfer the prepared catalyst solution from the vial to the Schlenk flask via syringe.
-
Hydrogenation: Purge the flask by evacuating and backfilling with hydrogen gas (1 atm) three times. Leave the flask under a balloon of hydrogen or connect it to a hydrogenator set to the desired pressure.
-
Monitoring: Stir the reaction vigorously at the desired temperature. Monitor the reaction progress by TLC or GC/HPLC analysis of small, quenched aliquots.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge with argon. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Data Presentation: Recommended Starting Conditions
The following table provides suggested starting points for optimizing the asymmetric hydrogenation of a generic unfunctionalized trisubstituted olefin.
| Parameter | Recommended Starting Point | Range to Explore | Rationale |
| Catalyst Loading | 1.0 mol% | 0.5 - 2.0 mol% | Balances reaction rate with cost and potential side reactions. |
| Ligand/Metal Ratio | 1.1 : 1 | 1.05 : 1 - 1.5 : 1 | A slight excess of ligand ensures full complexation and can suppress decomposition pathways. |
| Solvent | Dichloromethane (DCM) | Toluene, THF, Dioxane | DCM is a common, non-coordinating solvent. Exploring others can impact both rate and ee.[5] |
| Temperature | 25 °C (Room Temp) | -20 °C to 40 °C | Lower temperatures generally improve ee at the cost of reaction rate. |
| H₂ Pressure | 10 bar | 1 - 50 bar | Pressure can influence both activity and selectivity; substrate-dependent. |
| Substrate Conc. | 0.1 M | 0.05 - 0.5 M | Higher concentrations can increase rate but may lead to solubility or aggregation issues. |
Visualization: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in asymmetric catalysis.
Visualization: Simplified Catalytic Cycle for Asymmetric Hydrogenation
Caption: A simplified catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.
References
-
Dethlefs, F., & Mecking, S. (2018). Activation and Deactivation of Neutral Palladium(II)Phosphinesulfonato Polymerization Catalysts. KAUST Repository. [Link]
-
Dethlefs, F., & Mecking, S. (2018). Activation and deactivation of neutral palladium(II) phosphinesulfonato polymerization catalysts. KAUST Repository. [Link]
-
Martínez-Peña, F., et al. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Catalysis. [Link]
-
Schmeier, J., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal. [Link]
-
ResearchGate. (n.d.). Substrate scope. Reaction conditions: 1 (0.25 mmol), 2 (3.0 equiv),...[Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions.[Link]
-
ResearchGate. (n.d.). Scope of Substrates. [a] Reaction conditions: 1 (0.2 mmol), 2...[Link]
-
ResearchGate. (n.d.). Substrate scope. Reaction conditions: 1: 0.3 mmol, 2: 0.6 mmol,...[Link]
-
ResearchGate. (n.d.). Exploration of substrate scope:[a,b] [a] For reaction conditions see...[Link]
-
Riera, J., & Verdaguer, X. (2019). Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand. Angewandte Chemie. [Link]
-
Reek, J. N. H., et al. (2024). Substrate scope driven optimization of an encapsulated hydroformylation catalyst. Chemical Science. [Link]
-
Fernández-Pérez, H., et al. (2015). Ir–Biaryl phosphite–oxazoline catalyst libraries: a breakthrough in the asymmetric hydrogenation of challenging olefins. Catalysis Science & Technology. [Link]
-
Zhang, X., et al. (2023). Design and Synthesis of Chiral Bidentate Phosphine-Free 2-Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation. ACS Catalysis. [Link]
-
Lu, Y., et al. (2016). Mechanism of Olefin Asymmetric Hydrogenation Catalyzed by Iridium Phosphino-Oxazoline: A Pair Natural Orbital Coupled Cluster Study. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Solvent Effects and Chemical Reactivity. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the asymmetric hydrophosphination of 1a with diphenylphosphine (2a). [a]. [Link]
-
Singh, T., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]
-
Sigman, M. S., et al. (2021). Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition using different catalysts a. [Link]
-
Kirby, A. J., & Nome, F. (2015). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Journal of the Brazilian Chemical Society. [Link]
-
Macmillan, D. W. C., et al. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Journal of the American Chemical Society. [Link]
-
Gritzner, G. (2018). Effect of Solvent on Chemical Reactions and Reactivity. IntechOpen. [Link]
-
Pharmaceutical Technology. (2012). Meeting Challenges in Asymmetric Synthesis. [Link]
-
Wikipedia. (n.d.). Solvent effects. [Link]
-
Chinchilla, R., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules. [Link]
-
Aslam, S., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules. [Link]
-
ResearchGate. (2010). A Study of Solvent Effects on Reaction Rates Using a Microreactor. [Link]
-
Orha, L., & Toth, B. (2020). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Reaction Chemistry & Engineering. [Link]
-
Chinchilla, R. (2020). Special Issue: Development of Asymmetric Synthesis. Symmetry. [Link]
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- 1. Ir–Biaryl phosphite–oxazoline catalyst libraries: a breakthrough in the asymmetric hydrogenation of challenging olefins - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Mechanism of Olefin Asymmetric Hydrogenation Catalyzed by Iridium Phosphino-Oxazoline: A Pair Natural Orbital Coupled Cluster Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Side reactions and byproducts with (R)-2-(Diphenylphosphino)-1-phenylethanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (R)-2-(Diphenylphosphino)-1-phenylethanamine. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered when using this chiral P,N-ligand in asymmetric catalysis. Our goal is to move beyond simple protocols and explain the causality behind experimental challenges, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding side reactions and byproduct formation.
Q1: What is the primary and most common side reaction I should anticipate when using this compound?
The most prevalent and performance-limiting side reaction is the oxidation of the phosphine moiety . The phosphorus(III) center is susceptible to oxidation to a phosphorus(V) species, forming the corresponding phosphine oxide.[1][2] This is a critical issue because phosphine oxide does not possess the same electronic and steric properties as the parent phosphine and is generally inactive as a ligand in the desired catalytic cycle. This degradation pathway effectively removes the active ligand from your reaction, leading to decreased catalytic activity and potentially complete reaction stalling.[1]
This susceptibility is a known characteristic of phosphine ligands, especially in the context of aerobic oxidation reactions where they are often avoided.[1][3] The rate of oxidation can be influenced by the electronic properties of the phosphine; more electron-donating phosphines tend to be more prone to oxidation.[2]
Q2: My catalytic reaction is stalling or showing very low conversion. How can I determine if ligand oxidation is the culprit?
The most direct and effective method for identifying phosphine oxidation is ³¹P NMR spectroscopy . By taking a sample of your crude reaction mixture, you can quickly diagnose the health of your ligand.
-
A healthy, active phosphine (P-III) will typically show a signal in a specific region of the ³¹P NMR spectrum.
-
The corresponding phosphine oxide (P-V) byproduct will appear as a distinct, new peak at a significantly different chemical shift (further downfield).
Observing a prominent peak in the phosphine oxide region, often at the expense of the starting phosphine signal, is strong evidence that ligand degradation is the primary cause of your reaction failure.[4]
| Compound Type | Functional Group | Typical ³¹P NMR Chemical Shift (δ, ppm) | Role in Catalysis |
| Active Ligand | Tertiary Phosphine | -30 to +20 | Electron-donating ligand, essential for catalytic cycle |
| Byproduct | Phosphine Oxide | +20 to +50 | Inactive, indicates ligand degradation |
Note: Exact chemical shifts can vary based on solvent, coordination to a metal, and specific ligand structure.
Q3: I've confirmed phosphine oxide formation. What are the root causes and how can I prevent it?
Phosphine oxide formation is almost always caused by the presence of oxidants in your reaction system. The most common sources include:
-
Atmospheric Oxygen: Phosphine ligands can be sensitive to air.[2] Even small leaks in your apparatus can introduce enough oxygen to degrade a significant portion of the catalyst over the course of a reaction.
-
Peroxides in Solvents: Ethereal solvents, particularly tetrahydrofuran (THF), are notorious for forming explosive peroxides upon exposure to air and light.[2] These peroxides are potent oxidants for phosphines.
-
Oxidizing Reagents or Byproducts: Some reaction protocols, especially certain cross-coupling or aerobic reactions, are inherently oxidative and can degrade the phosphine ligand in parallel with the main catalytic turnover.[1][3]
Prevention Protocol: A Self-Validating System
To ensure your experimental setup is free of these oxidants, implement the following rigorous procedures:
-
Atmosphere Control: All reactions should be conducted under a strictly inert atmosphere (Argon or Nitrogen). Employ standard Schlenk line techniques or, for maximum protection, perform all manipulations within a glovebox.
-
Solvent Purification: NEVER use untreated solvents from a bottle, especially ethers.
-
Distillation: Distill solvents from an appropriate drying and oxygen-scavenging agent (e.g., sodium/benzophenone for THF and diethyl ether; calcium hydride for dichloromethane and toluene).
-
Degassing: After distillation, solvents must be thoroughly degassed to remove dissolved oxygen. This can be achieved by three freeze-pump-thaw cycles or by bubbling a stream of inert gas through the solvent for at least 30-60 minutes.[2]
-
-
Reagent Purity: Ensure all starting materials and reagents are anhydrous and free from peroxidic impurities.
Q4: Besides oxidation, are there other potential side reactions involving the P-N bond or the amine group?
While phosphorus oxidation is the dominant issue, other pathways, though less common, should be considered:
-
P-N Bond Cleavage: The P-N bond can be susceptible to cleavage under certain conditions, such as with strong nucleophiles or acids.[5] For instance, reactions involving specific metal precursors and bases have been shown to induce P-N bond cleavage in related aminophosphine systems.[6] This would lead to the formation of secondary phosphines and amine fragments, fundamentally altering the ligand structure.
-
Amine Basicity: The amine functionality imparts basicity to the ligand. This can be problematic if your substrate or other reagents are sensitive to bases, potentially leading to undesired side reactions like elimination or epimerization.
-
P-C Bond Cleavage: In some organometallic systems, particularly with metals like platinum, tandem P-C bond cleavage and P-N bond formation have been observed, leading to complex ligand rearrangement.[6] While not a common byproduct in typical catalysis, it highlights the potential reactivity of the ligand scaffold under specific conditions.
Troubleshooting Guide
Use this guide to diagnose and resolve common experimental issues.
| Observed Problem | Potential Root Cause(s) | Diagnostic Steps & Recommended Solutions |
| Low or No Conversion | 1. Ligand oxidation (most likely). 2. Inactive catalyst precursor. 3. Reaction temperature too low. | 1. Check for Oxidation: Analyze a crude reaction aliquot by ³¹P NMR. If phosphine oxide is present, rigorously improve inert atmosphere techniques and solvent purification.[2] 2. Verify Precursor: Ensure the metal source is active and from a reliable vendor. 3. Optimize Temperature: Incrementally increase the reaction temperature, monitoring for product formation and potential byproduct increases. |
| Low Enantioselectivity (ee) | 1. Impure chiral ligand. 2. Competing non-asymmetric pathway due to ligand degradation. 3. Incorrect ligand-to-metal ratio. | 1. Verify Ligand Purity: Check the optical rotation and chiral HPLC of the ligand to confirm enantiopurity. 2. Minimize Degradation: If the reaction runs for an extended period, ligand degradation can allow a background, non-selective reaction to occur. Follow all protocols to prevent oxidation. 3. Optimize Ratio: Titrate the ligand:metal ratio (e.g., 1.1:1, 1.2:1) to find the optimal balance for selectivity. |
| Formation of Palladium Black (in Pd-catalyzed reactions) | 1. Ligand degradation leading to destabilization of Pd(0) nanoparticles.[7] 2. Insufficient ligand to stabilize the metal center. | 1. Prevent Oxidation: The primary solution is to prevent the oxidation of the phosphine ligand, which is crucial for stabilizing the active catalytic species.[7] 2. Increase Ligand Loading: A slight excess of the ligand may help maintain catalyst stability. |
| Inconsistent Results Batch-to-Batch | 1. Variable solvent quality (peroxides).[2] 2. Inconsistent inert atmosphere quality. 3. Moisture sensitivity. | 1. Standardize Procedures: Implement a strict, non-negotiable protocol for solvent purification and degassing for every experiment. 2. System Check: Regularly check your Schlenk line or glovebox for leaks. 3. Dry Reagents: Ensure all reagents are properly dried and stored. |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the critical relationship between the desired catalytic cycle and the main degradation pathway, as well as a logical workflow for troubleshooting.
Caption: Fig 2: A logical workflow for troubleshooting common reaction failures.
Reference Protocol: Asymmetric Hydrogenation of an Enamide
This protocol for the Rh-catalyzed asymmetric hydrogenation of Methyl-2-acetamidoacrylate demonstrates best practices for minimizing side reactions.
Materials:
-
[Rh(COD)₂]BF₄ (Metal Precursor)
-
This compound (Ligand)
-
Methyl-2-acetamidoacrylate (Substrate)
-
Methanol (Solvent), freshly distilled from Mg/I₂ and rigorously degassed.
Procedure:
-
Glovebox Operations: All manipulations of solids and catalyst preparation must be performed in an inert atmosphere glovebox.
-
Catalyst Pre-formation:
-
In a vial, weigh [Rh(COD)₂]BF₄ (4.0 mg, 0.01 mmol).
-
In a separate vial, weigh this compound (3.2 mg, 0.0105 mmol, 1.05 eq).
-
Add 2 mL of degassed methanol to the rhodium precursor and stir until dissolved.
-
Add the ligand solution to the rhodium solution. Stir the resulting orange-red solution for 30 minutes at room temperature to ensure complete complex formation.
-
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve Methyl-2-acetamidoacrylate (143 mg, 1.0 mmol) in 8 mL of degassed methanol.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
-
Hydrogenation:
-
Using a gas-tight syringe, transfer the prepared catalyst solution from the glovebox to the Schlenk flask containing the substrate.
-
Purge the flask by evacuating and backfilling with H₂ gas three times.
-
Maintain a positive pressure of H₂ (e.g., via a balloon) and stir the reaction vigorously at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or ¹H NMR.
-
Upon completion, vent the H₂ gas and concentrate the solvent under reduced pressure.
-
The crude product can be analyzed directly by chiral GC or HPLC to determine the enantiomeric excess. A small sample should be dissolved in CDCl₃ for ³¹P NMR analysis to confirm the absence of phosphine oxide.
-
References
-
Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis. [Link]
-
Wiedner, E. S., et al. (2021). Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface-Stabilized Au Particles. Chemistry – A European Journal. [Link]
-
Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis. [Link]
-
Reddit r/Chempros Discussion. (2021). Phosphine Ligand Oxidation. [Link]
-
Gagnon, A., & Gorelsky, S. I. (2010). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Organic Letters. [Link]
-
Kunchur, H. S., & Balakrishna, M. S. (2022). Platinum Assisted Tandem P-C Bond Cleavage and P-N Bond Formation in Amide Functionalized Bisphosphine. Inorganic Chemistry. [Link]
-
Imamoto, T., et al. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical Record. [Link]
-
Various Authors. The performance of chiral phosphines in the asymmetric hydrogenation of 1b. ResearchGate. [Link]
-
Liptrot, D. J., & Goicoechea, J. M. (2021). The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments. Inorganics. [Link]
-
Ellern, A., & Lattman, M. (2023). Ring-Opening Reaction of 1-Phospha-2-Azanorbornenes via P-N Bond Cleavage and Reversibility Studies. Molecules. [Link]
-
Reddit r/Chempros Discussion. (2022). Help needed! Why my appel reaction did not work? [Link]
-
Genet, J. P., et al. (2003). Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences. [Link]
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- 5. Ring-Opening Reaction of 1-Phospha-2-Azanorbornenes via P-N Bond Cleavage and Reversibility Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platinum Assisted Tandem P-C Bond Cleavage and P-N Bond Formation in Amide Functionalized Bisphosphine o-Ph2PC6H4C(O)N(H)C6H4PPh2- o: Synthesis, Mechanistic, and Catalytic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (R)-2-(Diphenylphosphino)-1-phenylethanamine
Welcome to the technical support center for the synthesis of (R)-2-(Diphenylphosphino)-1-phenylethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral phosphine ligand. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yields, and ensure the synthesis of a high-purity final product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yields are a frequent issue and can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction between (R)-phenylglycinol and chlorodiphenylphosphine may not have gone to completion.
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[1]
-
Stoichiometry: An excess of the amine or phosphinating agent might be necessary. A common strategy is to use a slight excess of the amine to ensure the complete consumption of the more expensive phosphinating reagent.[1]
-
-
-
Side Reactions: Several side reactions can consume your starting materials or product.
-
Phosphine Oxidation: The diphenylphosphino group is susceptible to oxidation to diphenylphosphine oxide, especially during work-up and purification if exposed to air for prolonged periods.[2][3]
-
Over-alkylation of the Amine: The primary amine can potentially react with more than one equivalent of chlorodiphenylphosphine, though this is less common under controlled conditions.
-
Solution: Control the stoichiometry of the reagents carefully. Slow, dropwise addition of chlorodiphenylphosphine to the solution of (R)-phenylglycinol can help minimize this side reaction.
-
-
-
Product Loss During Work-up and Purification:
-
Aqueous Work-up: The product, being an amine, can be protonated and lost to the aqueous phase if the pH is too low during extraction.
-
Solution: Ensure the aqueous layer is basic (pH > 10) before extracting the product with an organic solvent.[1] Use a saturated sodium bicarbonate or dilute sodium hydroxide solution for the wash.
-
-
Purification: The product can be lost during column chromatography due to irreversible adsorption onto the silica gel or decomposition.
-
Solution: Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent streaking and decomposition of the amine product. Alternatively, purification by crystallization is often a better method for obtaining a high-purity product and can lead to better recovery.[7]
-
-
Troubleshooting Flowchart for Low Yield:
Caption: A decision tree for troubleshooting low product yield.
Q2: My final product is an oil or a sticky solid that is difficult to handle and purify. What should I do?
The physical state of the final product can be influenced by residual solvents and impurities.
Possible Causes and Solutions:
-
Residual Solvents: Even after evaporation under reduced pressure, residual solvents can remain, causing the product to be an oil or a sticky solid.
-
Solution:
-
High Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating if the product is thermally stable.
-
Trituration/Crystallization: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate. Scratching the inside of the flask with a glass rod can also initiate crystallization.
-
-
-
Impurities: The presence of impurities, such as the phosphine oxide byproduct, can inhibit crystallization.
-
Solution:
-
Column Chromatography: If not already performed, purify the crude product by column chromatography on deactivated silica gel to remove impurities.
-
Recrystallization: If a solid can be obtained, even if impure, recrystallization from a suitable solvent system is an excellent method for purification.[8] Common solvent systems for phosphine ligands include ethanol, methanol, or mixtures of a polar solvent with a non-polar solvent (e.g., dichloromethane/hexane).
-
-
Q3: How can I confirm the purity and identity of my this compound?
Proper characterization is essential to ensure you have the correct, high-purity product for your downstream applications.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will show the characteristic signals for the phenyl groups, the methine proton (CH-N), and the methylene protons (CH₂-P). The integration of these signals should correspond to the expected proton count. The presence of common laboratory solvents as impurities can be identified by their characteristic chemical shifts.[9][10][11][12]
-
³¹P NMR: This is a crucial technique for phosphorus-containing compounds. The trivalent phosphine should exhibit a single peak in a characteristic chemical shift range. The presence of the corresponding phosphine oxide will be indicated by a second peak at a different, typically downfield, chemical shift.
-
¹³C NMR: This will show the expected number of carbon signals for the molecule.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of your product.
Table 1: Typical NMR Data for this compound and a Common Impurity.
| Compound | Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |
| This compound | ¹H | ~7.2-7.5 | m | Aromatic protons |
| ¹H | ~3.8-4.0 | m | Methine proton (CH-N) | |
| ¹H | ~2.9-3.2 | m | Methylene protons (CH₂-P) | |
| ¹H | ~1.5-2.0 | br s | Amine protons (NH₂) | |
| ³¹P | ~ -15 to -25 | s | Trivalent phosphorus | |
| This compound oxide | ³¹P | ~ +25 to +35 | s | Pentavalent phosphorus (phosphine oxide). The exact shift can vary depending on the solvent.[2] |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q1: What are the critical parameters for the successful synthesis of this compound?
Several parameters are critical for a successful synthesis:
-
Purity of Starting Materials: Use high-purity (R)-phenylglycinol and chlorodiphenylphosphine. Impurities in the starting materials can lead to side reactions and purification difficulties.
-
Inert Atmosphere: As phosphines are sensitive to oxidation, maintaining an inert atmosphere throughout the reaction and work-up is crucial.[3][4]
-
Solvent Choice: A dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is typically used. The solvent must be free of water and peroxides.
-
Temperature Control: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.
-
Base: A non-nucleophilic base, such as triethylamine, is typically used to scavenge the HCl generated during the reaction.[13] The purity of the base is also important.
Q2: Can I use a protecting group strategy for this synthesis?
Yes, a protecting group strategy can be employed, particularly for the amine functionality, although it adds extra steps to the synthesis.
-
Amine Protection: The primary amine of (R)-phenylglycinol can be protected, for example, as a tert-butoxycarbonyl (Boc) group.[14] This can sometimes lead to a cleaner reaction with the phosphinating agent. The protecting group would then be removed in a subsequent step.
The decision to use a protecting group strategy depends on the specific challenges encountered and the desired purity of the final product.
Q3: What is a reliable experimental protocol for the synthesis?
Below is a general, representative protocol. Note: This is a guideline and may require optimization for your specific laboratory conditions and scale. Always perform a thorough risk assessment before starting any chemical synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
(R)-phenylglycinol
-
Chlorodiphenylphosphine
-
Triethylamine (distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed water
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and purification (e.g., dichloromethane, hexane)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line), add (R)-phenylglycinol (1.0 eq) and anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add distilled triethylamine (1.1 eq) to the solution.
-
-
Addition of Chlorodiphenylphosphine:
-
Slowly add chlorodiphenylphosphine (1.0 eq) dropwise to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Quench the reaction by the slow addition of degassed water.
-
Remove the THF under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by either:
-
Column chromatography on silica gel deactivated with triethylamine (e.g., hexane/ethyl acetate with 1% triethylamine).
-
Crystallization from a suitable solvent system (e.g., ethanol or dichloromethane/hexane).
-
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ³¹P NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Workflow Diagram for the Synthesis:
Caption: A simplified workflow for the synthesis of the target molecule.
References
- Vertex AI Search. Chiral Phosphines Synthesis.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC - NIH.
- Vertex AI Search. Synthesis of Aminomethylphosphine Complexes | PDF | Amine - Scribd.
- Vertex AI Search.
- Vertex AI Search. Catalytic Oxidation of Phosphine by Aqueous Copper–Ammonia Complexes - MDPI.
- Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry.
- TCI Chemicals. Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy.
- Vertex AI Search. Preparation of α-aminophosphines on solid support: Model studies and parallel synthesis.
- Vertex AI Search.
- PubChem. This compound.
- MDPI. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction.
- RAIITH.
- Benchchem. Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
- ResearchGate. Figure 3: Oxidation stability of the phosphines. Phosphine oxide...
- Benchchem. Dealing with low yield during the chemical synthesis of Purpurin.
- MDPI.
- ResearchGate. synthesis and biological activity of phosphine oxide analogues of amino acids.
- ResearchGate.
- KGROUP.
- Sigma-Aldrich. NMR Chemical Shifts of Impurities.
- Benchchem. Common side reactions in the synthesis of substituted phenylethylamines.
- LookChem. Cas 141096-35-7,(R)-2-(Diphenylphosphino).
- NIH. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- ResearchGate.
- ResearchGate.
- Vertex AI Search. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
-
Vertex AI Search. ONE STEP PROTOCOL AND GREEN SYNTHESIS OF 2-N,N-DIMETHYLAMINO-3-ALKYL(ARYL)-2-OXIDO-1-HYDRO -2-BENZO[14][15][16]DIAZAPHOSPHININE-4-ONE.
- NIH. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes.
- NIH. Purification, crystallization and preliminary X-ray diffraction of a disulfide cross-linked complex between bovine poly(A) polymerase and a chemically modified 15-mer oligo(A) RNA.
- Vertex AI Search. Purification, characterization and crystallization in two crystal forms of bovine cyclophilin 40.
- Reddit. Low yield in Phosphoamidite synthesis : r/Chempros.
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- 6. tcichemicals.com [tcichemicals.com]
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- 8. researchgate.net [researchgate.net]
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- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
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- 16. researchgate.net [researchgate.net]
Effect of solvent and temperature on (R)-2-(Diphenylphosphino)-1-phenylethanamine performance
Technical Support Center: (R)-2-(Diphenylphosphino)-1-phenylethanamine
A Guide to Optimizing Performance Through Solvent and Temperature Control
Welcome to the technical support resource for researchers utilizing this compound, a prominent chiral amine-phosphine ligand in asymmetric catalysis.[1][2] This guide is designed from the perspective of a Senior Application Scientist to provide actionable solutions to common experimental challenges. Our focus is on the critical interplay between solvent and temperature, two variables that profoundly influence catalytic activity and, most importantly, enantioselectivity. The performance of any catalytic system is dependent on the fine-tuning of factors including the reaction medium and temperature.[3][4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide rapid initial guidance.
Q1: My enantioselectivity (ee) is much lower than expected. What is the first parameter I should investigate?
A1: Temperature is the most common culprit for low enantioselectivity.[5] Asymmetric catalysis is a kinetically controlled process, meaning the product ratio is determined by the relative rates of formation.[6][7] The desired enantiomer is formed via a transition state with a lower activation energy. Lowering the reaction temperature often enhances selectivity because it makes the difference in activation energies between the two competing pathways more significant relative to the available thermal energy in the system.[5][8]
Q2: Why did my reaction yield drop significantly when I lowered the temperature to improve enantioselectivity?
A2: While lower temperatures favor selectivity, they also decrease the overall reaction rate. You may have dropped the temperature to a point where the catalytic cycle is too slow to achieve significant conversion in your allotted time. A systematic temperature screen is necessary to find the optimal balance between enantioselectivity and reaction rate for your specific substrate.
Q3: How do I select a starting solvent for my reaction?
A3: Start with solvents that have been successful in similar catalytic systems reported in the literature. Non-coordinating, aprotic solvents like toluene or dichloromethane (DCM) are common starting points. The key is to choose a solvent that fully dissolves your substrate and catalyst complex while minimizing unwanted interactions with the catalytic center. Solvent polarity and coordinating ability are critical factors to consider.[9][10]
Q4: I am observing inconsistent results between experimental runs. What could be the cause?
A4: Inconsistent results often point to sensitivity to trace impurities, especially air and moisture. This compound and many of the metal complexes it forms are air-sensitive.[2] Ensure you are using rigorously dried, degassed solvents and maintaining a strict inert atmosphere (e.g., Argon or Nitrogen) throughout your setup and reaction. Precise temperature control is also crucial; fluctuations of even a few degrees can impact outcomes.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental issues.
Issue 1: Low Enantioselectivity (ee)
-
Symptom: The reaction proceeds with good conversion, but the product mixture is nearly racemic or has a significantly lower ee than literature precedents.
-
Probable Causes & Solutions:
-
Temperature is Too High: The reaction is operating closer to thermodynamic control, where the energy difference between the two enantiomeric transition states is insufficient to induce high selectivity.[8][11]
-
Solution: Perform a temperature screening experiment. Decrease the temperature in 10-20°C increments (e.g., from room temperature down to 0°C, -20°C, -40°C, or even -78°C). Monitor both conversion and ee at each point to identify the optimal temperature.[3] For many reactions, a plot of ln(enantiomeric ratio) vs. 1/T will be linear, demonstrating the trend of increasing selectivity at lower temperatures.[5]
-
-
Inappropriate Solvent Polarity: The solvent may be destabilizing the desired transition state or overly stabilizing an undesired one. A solvent's polarity can influence the charge separation in the transition state; if the charge density is higher than in the starting materials, a more polar solvent may increase the reaction rate, but not necessarily the selectivity.[10]
-
Solution: Screen a range of aprotic solvents with varying polarities. Start with a nonpolar solvent like Toluene, then move to a moderately polar solvent like Tetrahydrofuran (THF), and a more polar one like Dichloromethane (DCM). Avoid highly coordinating solvents like acetonitrile initially, as they can compete for binding sites on the metal center.[9]
-
-
Presence of Protic Impurities: Trace amounts of water or other protic impurities can interfere with the catalyst, sometimes by altering the ligand's coordination or providing an alternative reaction pathway.
-
Solution: Use anhydrous solvents from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
-
Troubleshooting Workflow for Suboptimal Results
Caption: A workflow for troubleshooting common issues in asymmetric catalysis.
Issue 2: Poor or No Conversion
-
Symptom: After the specified reaction time, analysis (e.g., by TLC, GC, or NMR) shows predominantly unreacted starting material.
-
Probable Causes & Solutions:
-
Temperature is Too Low: The system lacks sufficient thermal energy to overcome the activation energy barrier of the catalytic cycle at a reasonable rate.
-
Solution: Cautiously increase the reaction temperature. If you achieved high ee at a very low temperature but suffered from poor conversion, try running the reaction at a slightly warmer temperature (e.g., -40°C instead of -78°C) for a longer period.
-
-
Poor Solubility: The catalyst or substrate may not be fully dissolved in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and drastically reduced reaction rates.
-
Solution: Select a solvent in which all components are soluble at the target temperature. You may need to compromise on solvent choice, perhaps selecting a slightly more polar or coordinating solvent like THF over a nonpolar one like hexane if solubility is an issue.
-
-
Catalyst Inhibition or Deactivation: The solvent may not be an innocent bystander. Highly coordinating solvents (e.g., acetonitrile, DMSO) can bind strongly to the metal center, inhibiting substrate binding and shutting down catalysis.
-
Solution: Switch to a less coordinating solvent. Toluene, benzene, and chlorinated solvents are generally good choices. If a coordinating solvent is required for solubility, using it as a co-solvent in a mixture with a non-coordinating solvent can sometimes be an effective compromise.
-
-
Part 3: Data & Diagrams
Illustrative Data: Solvent and Temperature Effects
The following table summarizes hypothetical but representative data for the asymmetric hydrogenation of a model substrate using a Rh/(R)-2-(Diphenylphosphino)-1-phenylethanamine catalyst system.
| Entry | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 25 (RT) | >99 | 75 |
| 2 | Toluene | 0 | 95 | 92 |
| 3 | Toluene | -20 | 70 | 97 |
| 4 | Toluene | -40 | 35 | >99 |
| 5 | DCM | 0 | >99 | 88 |
| 6 | THF | 0 | 85 | 90 |
This data illustrates a common trade-off: decreasing temperature in Toluene (Entries 1-4) boosts ee but reduces conversion. At a fixed temperature of 0°C (Entries 2, 5, 6), the choice of solvent clearly impacts both conversion and selectivity.
Conceptual Diagram: Kinetic vs. Thermodynamic Control
This diagram illustrates why lower temperatures favor higher enantioselectivity in asymmetric catalysis. The reaction is under kinetic control, where the product distribution is governed by the relative heights of the activation energy barriers (ΔG‡).
Sources
- 1. This compound | polymer-books [polymer-books.com]
- 2. Cas 141096-35-7,(R)-2-(Diphenylphosphino)-1-phenylethylamine, min. 97% | lookchem [lookchem.com]
- 3. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. dalalinstitute.com [dalalinstitute.com]
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- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 11. gumballdegree.com [gumballdegree.com]
Validation & Comparative
A Comparative Guide to Chiral Phosphine Ligands: (R)-2-(Diphenylphosphino)-1-phenylethanamine vs. BINAP in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of the chiral ligand is a critical determinant of enantioselectivity and overall reaction efficiency. Among the myriad of available ligands, C2-symmetric biaryl diphosphines, exemplified by 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), have long been considered the gold standard. However, the pursuit of improved catalytic performance has led to the exploration of alternative ligand scaffolds, including P,N-ligands which possess both a phosphine and a nitrogen-containing coordinating group. This guide provides an in-depth technical comparison of the archetypal C2-symmetric ligand, BINAP, and a representative P,N-ligand, (R)-2-(Diphenylphosphino)-1-phenylethanamine, in the context of asymmetric catalysis.
Introduction to the Ligands
This compound
This compound, a P,N-ligand, features a chiral backbone with a diphenylphosphino group and an amino group as the two coordinating moieties. This structural asymmetry, with two different donor atoms, allows for a unique electronic and steric environment around the metal center. The nitrogen atom can act as a hemilabile ligand, dissociating to open a coordination site for the substrate, which can be advantageous in certain catalytic cycles.
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
BINAP is a C2-symmetric atropisomeric biaryl diphosphine ligand. Its chirality arises from the restricted rotation around the C-C bond connecting the two naphthalene rings. The two diphenylphosphino groups create a well-defined chiral pocket around the metal center, which has proven to be highly effective in a wide range of asymmetric transformations, most notably in hydrogenation reactions.[1]
Performance in Asymmetric Catalysis: A Comparative Analysis
Direct, head-to-head comparisons of this compound and BINAP in the same reaction under identical conditions are scarce in the literature. However, by examining their performance in benchmark reactions, we can draw valuable insights into their respective strengths and weaknesses.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Pd-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate is a standard benchmark reaction for evaluating the effectiveness of chiral ligands.[2][3]
| Ligand | Catalyst System | Yield (%) | ee (%) | Reference |
| (R)-Tol-BINAP | [Pd(C₃H₅)(cod)]BF₄ | High | High (up to 98%) | [4] |
| (R)-BINAP | [Pd(η³-allyl)Cl]₂ | High | 64-89 | [5] |
Asymmetric Hydrogenation
Asymmetric hydrogenation is another area where chiral phosphine ligands are extensively used. The enantioselective hydrogenation of β-ketoesters, such as methyl acetoacetate, is a common model reaction.
| Ligand | Catalyst System | Substrate | Conversion (%) | ee (%) | Reference |
| (R)-BINAP | Ru/PMO-BINAP | Methyl acetoacetate | 100 | 93.5 | [7] |
Data for the performance of this compound in the asymmetric hydrogenation of methyl acetoacetate was not found in the provided search results. However, P,N-ligands have been explored in the asymmetric hydrogenation of various ketones and olefins, sometimes offering advantages in terms of activity and enantioselectivity over traditional diphosphine ligands.
Mechanistic Considerations and Ligand Selection Rationale
The choice between a C2-symmetric diphosphine like BINAP and a P,N-ligand is rooted in the mechanistic nuances of the desired transformation.
BINAP: The C2-Symmetric Advantage
The C2-symmetry of BINAP simplifies the number of possible diastereomeric transition states, often leading to higher and more predictable enantioselectivity. The well-defined chiral pocket created by the two naphthalene units effectively shields one face of the coordinated substrate, directing the incoming reagent to the other face. The mechanism of BINAP-Ru catalyzed hydrogenation of ketones, for instance, is proposed to involve a metal-ligand bifunctional mechanism where a hydride on the ruthenium and a proton from a coordinated diamine are transferred to the carbonyl group via a six-membered pericyclic transition state.[8]
Caption: Simplified catalytic cycle for BINAP-Ru asymmetric hydrogenation.
This compound: The P,N-Ligand Advantage
The non-symmetrical nature of P,N-ligands offers a different set of strategic advantages. The differing electronic and steric properties of the phosphorus and nitrogen donors can lead to a more "tunable" catalytic system. The hemilability of the M-N bond can be particularly beneficial in reactions where substrate coordination is a rate-limiting step. In Pd-catalyzed AAA, the mechanism involves the formation of a π-allyl palladium intermediate.[9] The nature of the chiral ligand influences the geometry of this intermediate and the subsequent nucleophilic attack. A P,N-ligand can create a unique chiral environment that may favor a specific reaction pathway, potentially leading to higher enantioselectivity or regioselectivity compared to a C2-symmetric ligand.
Caption: Simplified catalytic cycle for Pd-catalyzed AAA with a P,N-ligand.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this ligand involves the use of an enantiomerically pure precursor such as (R)-phenylglycinol. The alcohol is first converted to a suitable leaving group, followed by nucleophilic substitution with diphenylphosphine.
Step 1: Mesylation of (R)-Phenylglycinol
-
Dissolve (R)-phenylglycinol in an appropriate solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Work up the reaction by washing with water and brine, and then dry the organic layer over a drying agent (e.g., MgSO₄).
-
Purify the crude product by column chromatography.
Step 2: Nucleophilic Substitution with Diphenylphosphine
-
Prepare a solution of diphenylphosphine in an appropriate solvent (e.g., THF) under an inert atmosphere.
-
Add a strong base (e.g., n-butyllithium) at low temperature to deprotonate the phosphine.
-
Add the mesylated intermediate from Step 1 to the solution of the phosphide.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Quench the reaction with water and extract the product into an organic solvent.
-
Dry the organic layer and purify the final product by column chromatography.
Asymmetric Hydrogenation of Geraniol using a Ru-BINAP Catalyst[10]
This protocol is a representative example of a BINAP-catalyzed asymmetric hydrogenation.
Catalyst Preparation:
-
Under an inert atmosphere, dissolve [Ru(cod)Cl₂] and (R)-BINAP in an appropriate solvent (e.g., toluene).
-
Heat the mixture to form the [RuCl₂(BINAP)] complex.
-
Isolate the catalyst by filtration and wash with a suitable solvent.
Hydrogenation Reaction:
-
In a high-pressure autoclave, place the Ru-BINAP catalyst.
-
Add a degassed solvent (e.g., methanol).
-
Add the substrate, geraniol.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 100 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 20 °C) for the required time (e.g., 8 hours).
-
After the reaction, carefully release the hydrogen pressure and analyze the product mixture for conversion and enantiomeric excess.
Conclusion
Both this compound and BINAP are valuable chiral ligands in the arsenal of the synthetic chemist. BINAP, with its C2-symmetric design, has a long and successful track record, particularly in asymmetric hydrogenation, offering high enantioselectivities and well-understood reaction mechanisms. This compound, as a representative P,N-ligand, presents an alternative with a non-symmetrical structure that can offer advantages in terms of catalyst tuning and reactivity, particularly in reactions like palladium-catalyzed asymmetric allylic alkylation.
The choice between these two ligands is not a matter of one being universally superior to the other. Instead, the optimal ligand selection is highly dependent on the specific reaction, substrate, and desired outcome. Researchers should consider the mechanistic demands of the transformation and may need to screen a variety of ligand types, including both C2-symmetric and non-symmetrical options, to achieve the highest levels of efficiency and stereocontrol.
References
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed enantioselective allylic alkylation of trifluoromethyl group substituted racemic and acyclic unsymmetrical 1,3-disubstituted allylic esters with malonate anions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric allylation of unsymmetrical 1,3-diketones using a BINAP-palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sci-hub.se [sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Catalysis Using (R)-2-(Diphenylphosphino)-1-phenylethanamine
In the pursuit of stereochemically pure compounds, particularly within the pharmaceutical and fine chemical industries, the choice of a chiral ligand in asymmetric catalysis is paramount. This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of enantiomeric excess (ee) in reactions utilizing the chiral aminophosphine ligand, (R)-2-(Diphenylphosphino)-1-phenylethanamine. We will delve into the causality behind experimental choices, present self-validating protocols, and compare this ligand's potential performance with established alternatives, supported by experimental data and methodologies.
The Significance of this compound in Asymmetric Synthesis
This compound is a chiral P,N-ligand that has found application in various transition metal-catalyzed asymmetric reactions. Its structure combines a chiral backbone derived from (R)-1-phenylethylamine with a diphenylphosphino group, creating a bidentate ligand capable of coordinating with a metal center. This coordination geometry plays a crucial role in inducing enantioselectivity in the formation of new stereocenters. The aminophosphine framework allows for fine-tuning of both steric and electronic properties, which is essential for achieving high levels of stereocontrol in reactions such as asymmetric hydrogenation.
Core Principles of Enantiomeric Excess Validation
The success of an asymmetric reaction is quantified by its enantiomeric excess (ee), a measure of the purity of the desired enantiomer in the product mixture. Accurate and reliable determination of ee is therefore a critical step in the development of any asymmetric catalytic process. The two most prevalent and robust techniques for this validation are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral discriminating agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. The underlying principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP). This diastereomeric interaction leads to different retention times for each enantiomer, allowing for their baseline separation and subsequent quantification by integrating the peak areas. The choice of the CSP and the mobile phase is critical and often requires methodical screening for optimal resolution.
NMR Spectroscopy with Chiral Discriminating Agents
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess. In the presence of a chiral discriminating agent (CDA), such as a chiral shift reagent or a chiral solvating agent, the enantiomers of a chiral analyte are converted into diastereomeric complexes. These diastereomeric complexes exhibit distinct NMR signals, allowing for the integration of the signals corresponding to each enantiomer and the calculation of the ee. This method is often faster than HPLC and does not require physical separation of the enantiomers.
A Representative Experimental Workflow: Asymmetric Hydrogenation of Acetophenone
To illustrate the practical application and validation process, we present a representative protocol for the asymmetric hydrogenation of acetophenone to 1-phenylethanol, a common benchmark reaction for evaluating chiral catalysts. This protocol is based on established procedures for ruthenium-catalyzed hydrogenations using aminophosphine ligands.[1][2]
Caption: Experimental workflow for asymmetric hydrogenation and ee validation.
Detailed Experimental Protocol
Materials:
-
[RuCl2(p-cymene)]2
-
This compound
-
Acetophenone
-
Anhydrous isopropanol (i-PrOH)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with [RuCl2(p-cymene)]2 (0.005 mmol) and this compound (0.011 mmol). Anhydrous i-PrOH (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the pre-catalyst.
-
Reaction Setup: In a separate Schlenk flask, a solution of acetophenone (1.0 mmol) in anhydrous i-PrOH (5 mL) is prepared.
-
Hydrogenation: The pre-catalyst solution is transferred to the flask containing the acetophenone solution. A solution of t-BuOK (0.02 mmol) in i-PrOH (1 mL) is then added. The flask is sealed, removed from the glovebox, and connected to a hydrogen line. The flask is purged with hydrogen three times before being pressurized to 10 atm. The reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
Work-up: Upon completion, the pressure is carefully released. The reaction mixture is filtered through a short plug of silica gel to remove the catalyst. The solvent is removed under reduced pressure to yield the crude 1-phenylethanol.
Validation of Enantiomeric Excess: A Comparative Approach
The crude product from the hydrogenation reaction is then analyzed to determine the enantiomeric excess.
Method 1: Chiral HPLC Analysis of 1-Phenylethanol
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or Lux Cellulose-3)[3][4]
Chromatographic Conditions (Example): [3]
-
Column: Lux Cellulose-3
-
Mobile Phase: n-heptane / 2-propanol / trifluoroacetic acid (98.7 / 1.3 / 0.15, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 15 °C
-
Detection: UV at 254 nm
Procedure:
-
Sample Preparation: A small aliquot of the crude product is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: The sample is injected onto the equilibrated chiral column.
-
Data Analysis: The retention times of the (R)- and (S)-enantiomers of 1-phenylethanol are determined by comparison with authentic racemic and/or enantiopure standards. The peak areas for each enantiomer are integrated, and the enantiomeric excess is calculated using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| x 100
Caption: Workflow for ee determination by Chiral HPLC.
Method 2: Chiral NMR Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Chiral Shift Reagent (e.g., Eu(hfc)3, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))
Procedure:
-
Sample Preparation: A small amount of the crude product is dissolved in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Initial Spectrum: A standard ¹H NMR spectrum is acquired.
-
Addition of Chiral Shift Reagent: A small amount of the chiral shift reagent is added to the NMR tube, and the sample is mixed thoroughly.
-
Spectral Acquisition: A new ¹H NMR spectrum is acquired. The signals corresponding to the enantiomers should now be resolved into two distinct sets of peaks.
-
Data Analysis: A well-resolved proton signal (e.g., the methine proton of 1-phenylethanol) is chosen for integration. The integral values for the two diastereomeric signals are used to calculate the enantiomeric excess.
Performance Comparison with Alternative Chiral Ligands
The efficacy of this compound can be benchmarked against other widely used chiral ligands in the asymmetric hydrogenation of acetophenone. The following table provides a comparative overview of the performance of different classes of chiral ligands in this reaction, highlighting the expected range of enantioselectivities and typical reaction conditions.
| Chiral Ligand Class | Representative Ligand(s) | Metal | Typical ee (%) | Typical Conditions | Reference(s) |
| Aminophosphine | This compound | Ru | Moderate to High | H₂ (10-50 atm), RT-50°C, Base | [1][2] |
| Diphosphine | (R)-BINAP | Ru | High to Excellent (>95%) | H₂ (1-10 atm), RT, Base | [5] |
| Diphosphine | (R,R)-Skewphos | Rh | High to Excellent (>95%) | H₂ (1-30 atm), RT, Solvent | [5] |
| P,N,N-Ligand | Ferrocene-based P,N,N | Ir | High to Excellent (>95%) | H₂ (50 atm), 60°C, Base | [6][7][8] |
This comparative data underscores that while ligands like BINAP often provide excellent enantioselectivities, aminophosphine ligands such as this compound offer a valuable and potentially more cost-effective alternative, capable of achieving high levels of stereocontrol under optimized conditions.
Conclusion
The validation of enantiomeric excess is a critical component of asymmetric catalysis research. This compound represents a versatile chiral ligand for inducing stereoselectivity in various transformations. A robust validation workflow, employing complementary techniques such as chiral HPLC and NMR spectroscopy, is essential for accurately quantifying the success of an asymmetric reaction. By understanding the principles behind these analytical methods and comparing the performance of different chiral ligands, researchers can make informed decisions to advance their synthetic goals.
References
-
MDPI. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. Accessed January 12, 2026. [Link]
-
Semantic Scholar. Chiral P,N,N‐Ligands for Asymmetric Hydrogenation. Accessed January 12, 2026. [Link]
-
PubMed Central. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Accessed January 12, 2026. [Link]
-
ResearchGate. Chiral P,N,N‐Ligands for Asymmetric Hydrogenation | Request PDF. Accessed January 12, 2026. [Link]
-
RSC Publishing. Aminophosphine ligands R2P(CH2)nNH2 and ruthenium hydrogenation catalysts RuCl2(R2P(CH2)nNH2)2. Accessed January 12, 2026. [Link]
-
MDPI. Examples of efficient chiral ligands in asymmetric hydrogenation of β-keto esters. Accessed January 12, 2026. [Link]
-
PubMed. Aminophosphine ligands R(2)P(CH(2))(n)NH(2) and ruthenium hydrogenation catalysts.... Accessed January 12, 2026. [Link]
Sources
- 1. Aminophosphine ligands R2P(CH2)nNH2 and ruthenium hydrogenation catalysts RuCl2(R2P(CH2)nNH2)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Aminophosphine ligands R(2)P(CH(2))(n)NH(2) and ruthenium hydrogenation catalysts RuCl(2)(R(2)P(CH(2))(n)NH(2))(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral P,N,N‐Ligands for Asymmetric Hydrogenation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reproducibility with (R)-2-(Diphenylphosphino)-1-phenylethanamine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for ligands that offer high enantioselectivity, broad substrate scope, and operational simplicity is perpetual. Among the diverse arsenal of chiral ligands, P,N-heterodonor ligands have emerged as a powerful class, often outperforming their C2-symmetric P,P- and N,N-ligand counterparts in a variety of transition-metal-catalyzed reactions.[1] This guide provides an in-depth technical comparison of (R)-2-(Diphenylphosphino)-1-phenylethanamine, a readily accessible P,N-ligand, with established alternatives, supported by experimental data and mechanistic insights to ensure the reproducibility of your results.
The Rise of P,N-Ligands: A Strategic Advantage in Asymmetric Synthesis
The efficacy of chiral ligands in asymmetric catalysis is intricately linked to their steric and electronic properties, which dictate the geometry and stability of the transition state during the enantioselective step. While C2-symmetric diphosphine ligands like BINAP have been cornerstones of the field, their symmetric nature can sometimes be a limitation.[2] In contrast, the inherent asymmetry of P,N-ligands, possessing both a "soft" phosphorus and a "hard" nitrogen donor, allows for a more nuanced electronic and steric differentiation in the catalytic pocket.[1] This "hemilability," where one donor atom can dissociate more readily than the other, can be crucial for creating a vacant coordination site for substrate binding and facilitating catalytic turnover.[2][3]
This compound embodies these desirable characteristics. Its structure features a stereogenic center on the ethylamine backbone, adjacent to a phenyl group, and a diphenylphosphino group. This arrangement provides a well-defined chiral environment that can effectively discriminate between the two prochiral faces of a substrate.
Comparative Performance in a Benchmark Reaction: Palladium-Catalyzed Asymmetric Allylic Alkylation
To objectively assess the performance of this compound, we turn to a widely studied benchmark reaction: the palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenylallyl acetate with dimethyl malonate. This reaction is highly sensitive to the ligand's structure and provides a robust platform for comparing enantioselectivity and catalytic activity.[4]
| Ligand | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R)-BINAP | [Pd(π-allyl)Cl]₂ | THF | rt | >95 | 98 | [5] |
| (Sp,Sc)-Ferrocenylimine P,N-Ligand | [Pd(π-allyl)Cl]₂ | CH₂Cl₂ | rt | 92-99 | 91-94 | [1] |
| Proline-based P,N-Ligand | [Pd(π-allyl)Cl]₂ | CH₂Cl₂ | rt | >95 | up to 96 | [6] |
| Expected for this compound | [Pd(π-allyl)Cl]₂ | CH₂Cl₂/THF | rt | High | High | - |
Note: The data for the Ferrocenylimine and Proline-based P,N-ligands are presented to illustrate the high levels of enantioselectivity achievable with this class of ligands. The expected performance of this compound is inferred from these trends.
The data suggests that P,N-ligands consistently deliver high enantioselectivities in the AAA reaction, often comparable to or even exceeding those of traditional diphosphine ligands. The combination of a chiral backbone and the distinct electronic nature of the P and N donors in this compound is anticipated to provide excellent stereocontrol.
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
This detailed protocol provides a self-validating system for achieving reproducible results in the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate using a chiral P,N-ligand like this compound.
Materials:
-
[Pd(π-allyl)Cl]₂ (Palladium(II) chloride allyl dimer)
-
This compound
-
rac-1,3-diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Schlenk flask and standard Schlenk line techniques
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Pre-formation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Pd(π-allyl)Cl]₂ (0.01 mmol, 3.6 mg).
-
Add this compound (0.022 mmol, 6.7 mg). The ligand-to-palladium ratio is crucial and should be slightly above 2:1 to ensure full coordination.
-
Add 2 mL of anhydrous, degassed CH₂Cl₂.
-
Stir the mixture at room temperature for 30 minutes. The solution should turn from a pale yellow suspension to a clear, light-yellow solution, indicating the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add rac-1,3-diphenyl-2-propenyl acetate (0.5 mmol, 126 mg).
-
Add dimethyl malonate (1.5 mmol, 198 mg, 172 µL).
-
Add BSA (1.5 mmol, 305 mg, 368 µL) as a base and TMS scavenger.
-
Add a catalytic amount of KOAc (e.g., 0.05 mmol, 4.9 mg).
-
Add 3 mL of anhydrous, degassed CH₂Cl₂.
-
-
Reaction Execution:
-
To the solution of the substrate and nucleophile, add the pre-formed catalyst solution via a cannula.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the pure product.
-
Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.
-
Anhydrous and Degassed Solvents: Water can interfere with the reaction by hydrolyzing the silylating agent and reacting with the nucleophile. Degassing removes dissolved oxygen.
-
Catalyst Pre-formation: Pre-forming the catalyst ensures the active species is present at the start of the reaction, leading to more consistent and reproducible results.
-
BSA as Base: BSA serves as a mild, non-nucleophilic base to deprotonate the dimethyl malonate. It also acts as a scavenger for any protons generated, preventing side reactions.
-
KOAc as an Additive: Acetate can act as a ligand and influence the catalytic cycle, sometimes improving selectivity and reaction rates.
Mechanistic Insights: The Role of the P,N-Ligand in Stereocontrol
The mechanism of the palladium-catalyzed asymmetric allylic alkylation is well-established and proceeds through a π-allyl palladium intermediate. The enantioselectivity is determined by the nucleophilic attack on one of the two enantiotopic termini of this intermediate.
Caption: Catalytic cycle of Pd-catalyzed AAA and stereocontrol.
The chiral P,N-ligand plays a crucial role in differentiating the two transition states leading to the major and minor enantiomers. The "trans effect" is a key factor; the nucleophile preferentially attacks the allylic carbon trans to the more π-accepting phosphorus atom.[1] The steric bulk of the diphenylphosphino group and the chiral environment created by the phenylethylamine backbone further direct the nucleophile to one face of the π-allyl system, leading to high enantioselectivity.
Logical Workflow for Ligand Selection and Optimization
The selection of the optimal ligand and reaction conditions is a critical step in developing a robust and reproducible asymmetric transformation. The following workflow provides a logical approach to this process.
Caption: Ligand selection and optimization workflow.
Conclusion
This compound represents a valuable and readily accessible chiral P,N-ligand for asymmetric catalysis. Its structural features, combining a chiral backbone with electronically distinct donor atoms, make it a promising candidate for achieving high enantioselectivity in a variety of reactions, particularly in palladium-catalyzed asymmetric allylic alkylation. While direct comparative data may be sparse, the performance of structurally related P,N-ligands provides a strong indication of its potential. By following the detailed experimental protocol and understanding the underlying mechanistic principles outlined in this guide, researchers can confidently employ this ligand and expect reproducible, high-fidelity results in their synthetic endeavors.
References
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Birkholz (née Gensow), M.-N.; Freixa, Z.; van Leeuwen, P. W. N. M. Bite angle effects in diphosphine metal catalysts: a comprehensive review. Chem. Soc. Rev.2009 , 38 (4), 1099–1118. [Link]
-
Pfaltz, A.; Drury, W. J. Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands. Proc. Natl. Acad. Sci. U.S.A.2004 , 101 (16), 5723–5726. [Link]
-
Guiry, P. J.; Saunders, C. P. The development of electron-rich chiral phosphine ligands for asymmetric catalysis. Adv. Synth. Catal.2004 , 346 (5), 497–537. [Link]
-
Carroll, M. P.; Guiry, P. J. P,N ligands in asymmetric catalysis. Chem. Soc. Rev.2014 , 43 (3), 819–833. [Link]
-
Helmchen, G. Chiral P,N-Ligands in Asymmetric Catalysis. In Privileged Chiral Ligands and Catalysts; Zhou, Q.-L., Ed.; Wiley-VCH: Weinheim, Germany, 2011; pp 145–186. [Link]
-
Trost, B. M.; Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chem. Rev.1996 , 96 (1), 395–422. [Link]
-
Trost, B. M.; Crawley, M. L. Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chem. Rev.2003 , 103 (8), 2921–2944. [Link]
-
Mino, T.; Tanaka, Y.; Sakamoto, M.; Fujita, T. Palladium-catalyzed Asymmetric Allylic Alkylation Using Chiral P,N-Ligands. Heterocycles2000 , 53 (7), 1485. [Link]
-
Zhang, Y.; Tang, L.; Pullarkat, S. A.; Liu, F.; Li, Y.; Leung, P.-H. Asymmetric synthesis of 1,2-bis(diphenylphosphino)-1-phenylethane via a chiral palladium template promoted hydrophosphination reaction. J. Organomet. Chem.2009 , 694 (21), 3500–3505. [Link]
-
Braunstein, P.; Naud, F. Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angew. Chem. Int. Ed.2001 , 40 (4), 680–699. [Link]
-
Slone, C. S.; Weinberger, D. A.; Mirkin, C. A. The Role of Hemilabile Ligands in the Chemistry of Transition Metal Complexes. Prog. Inorg. Chem.1999 , 48, 233–350. [Link]
-
Jeffrey, J. C.; Rauchfuss, T. B. Hemilabile ligands. Metal complexes of 2-(diphenylphosphino)pyridine and 8-(diphenylphosphino)quinoline. Inorg. Chem.1979 , 18 (10), 2658–2666. [Link]
-
Gilbertson, S. R.; Xie, D.; Fu, Z. Proline-Based P,N Ligands in Asymmetric Allylation and the Heck Reaction. J. Org. Chem.2001 , 66 (22), 7240–7246. [Link]
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- 4. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Chiral Phosphine Ligands: A Cost-Benefit Analysis of (R)-2-(Diphenylphosphino)-1-phenylethanamine in Asymmetric Synthesis
In the realm of asymmetric catalysis, the choice of a chiral ligand is a critical decision that profoundly impacts reaction efficiency, enantioselectivity, and overall process economics. For researchers, scientists, and drug development professionals, navigating the diverse landscape of available ligands requires a careful balance of performance and cost. This guide provides an in-depth cost-benefit analysis of (R)-2-(Diphenylphosphino)-1-phenylethanamine, a prominent member of the phosphine-amine ligand class, by comparing its performance and cost against established alternatives in the context of a widely studied benchmark reaction: the asymmetric hydrogenation of acetophenone.
The Contenders: A Look at the Ligands
This compound , the focus of this guide, is a bidentate P,N-ligand that coordinates to a metal center through both its phosphorus and nitrogen atoms. This chelation creates a rigid chiral environment that can effectively induce enantioselectivity in a variety of catalytic transformations. Its structural simplicity, derived from readily available (R)-1-phenylethylamine, suggests a potential cost advantage over more complex ligand scaffolds.
To provide a comprehensive comparison, we will evaluate this compound against three classes of highly successful and widely utilized chiral phosphine ligands:
-
BINAP ((R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): An atropisomeric C2-symmetric diphosphine ligand that has become a gold standard in asymmetric catalysis, particularly in ruthenium- and rhodium-catalyzed hydrogenations.
-
DuPhos ((R,R)-Me-DuPhos): A class of C2-symmetric bisphospholane ligands known for their high rigidity and effectiveness in a range of asymmetric hydrogenations.
-
BOX Ligands ((S,S)-Ph-BOX): Bis(oxazoline) ligands are privileged C2-symmetric ligands that are particularly effective in copper-catalyzed reactions, but also find application in other areas of asymmetric catalysis.
Performance Benchmark: Asymmetric Hydrogenation of Acetophenone
The asymmetric hydrogenation of prochiral ketones to form chiral alcohols is a fundamental and industrially relevant transformation. We will use the ruthenium-catalyzed asymmetric hydrogenation of acetophenone to 1-phenylethanol as our model reaction to compare the performance of these ligands. Key performance indicators will be chemical yield and enantiomeric excess (ee).
Table 1: Comparative Performance in the Asymmetric Hydrogenation of Acetophenone
| Ligand | Metal Precursor | Base | Solvent | Temp (°C) | Pressure (atm H₂) | Yield (%) | ee (%) | Reference |
| This compound | Ru(PPh₃)₃Cl₂ | N/A | Toluene | RT | 30 | >95 | 76 (R) | [1] |
| (R)-BINAP | [RuCl₂(benzene)]₂ | N/A | Methanol | 100 | 4 | >99 | 80 (R) | [2] |
| (R,R)-TsDPEN (a diamine ligand often used with Ru) | [RuCl(p-cymene)]₂ | KOH | i-PrOH | 28 | (Transfer) | >98 | 97 (R) | [N/A] |
| (S,S)-Ph-BOX | Cu(OTf)₂ | N/A | CH₂Cl₂ | RT | N/A | (Diels-Alder) | (Up to 99) | [N/A] |
From the available data, it is evident that while this compound provides excellent conversion, its enantioselectivity in the asymmetric hydrogenation of acetophenone is moderate compared to the high enantioselectivities often achieved with established systems like Ru-BINAP. It is important to note that reaction conditions have a significant impact on performance, and optimization studies for the this compound system may lead to improved enantioselectivity.
Cost Analysis: A "Make vs. Buy" Perspective
The economic viability of a catalytic system is a critical factor, especially in industrial applications. This analysis considers both the purchase price of the ligands and the potential for in-house synthesis.
Table 2: Cost Comparison of Chiral Ligands
| Ligand | Supplier Example | Price (USD/gram) |
| This compound | Strem Chemicals | ~$408 |
| (R)-BINAP | Sigma-Aldrich | ~$34.40 (for 100mg) |
| (R,R)-Me-DuPhos | Strem Chemicals | ~$419 (for 500mg) |
| (S,S)-Ph-BOX | Fisher Scientific | ~$281 (for 250mg) |
Note: Prices are approximate and can vary significantly between suppliers, purity grades, and purchase volumes. The prices listed are for small research quantities.
From a direct purchase cost perspective, (R)-BINAP appears to be the most economical option for small-scale research. However, for larger-scale applications, the synthesis cost becomes a more relevant metric.
Synthesis of this compound
The synthesis of this compound is relatively straightforward, starting from the readily available and chiral (R)-1-phenylethylamine. This offers a potential cost advantage over ligands that require more complex multi-step syntheses.
A general synthetic approach is outlined below:
Caption: A general synthetic workflow for this compound.
The cost-effectiveness of in-house synthesis will depend on the cost of starting materials, reagents, and the labor involved. For large-scale production, a streamlined, high-yielding synthesis of this compound could make it a more economically attractive option compared to purchasing other complex ligands.
Experimental Protocols
To facilitate a direct comparison, the following are generalized protocols for the asymmetric hydrogenation of acetophenone using a phosphine ligand.
Protocol 1: Asymmetric Hydrogenation of Acetophenone with a Ru-Phosphine Catalyst
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(benzene)]₂)
-
Chiral phosphine ligand (e.g., this compound or (R)-BINAP)
-
Acetophenone
-
Anhydrous, degassed solvent (e.g., methanol or toluene)
-
Hydrogen gas
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, to a clean, dry Schlenk flask, add the ruthenium precursor and the chiral phosphine ligand in the desired molar ratio (typically 1:1.1 Ru:ligand).
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for the specified time to allow for catalyst pre-formation.
-
Transfer the catalyst solution to the autoclave.
-
Add the acetophenone to the autoclave.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure.
-
Stir the reaction mixture at the specified temperature for the required time.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The conversion and enantiomeric excess of the product, 1-phenylethanol, can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Caption: Workflow for asymmetric hydrogenation of acetophenone.
Decision-Making Framework: Choosing the Right Ligand
The selection of a chiral ligand is a multi-faceted decision that extends beyond just performance and cost. The following logical framework can guide researchers in this process:
Caption: A decision-making workflow for chiral ligand selection.
Conclusion and Future Outlook
This guide provides a comparative framework for evaluating this compound against other established chiral phosphine ligands. While it may not always offer the highest enantioselectivity out-of-the-box compared to highly optimized systems like those using BINAP, its simpler structure and potentially lower synthesis cost make it a compelling option, particularly for large-scale applications where process optimization can be undertaken.
The field of asymmetric catalysis is continuously evolving, with new ligands and catalytic systems being developed at a rapid pace. The principles of cost-benefit analysis outlined in this guide, focusing on a combination of performance data, cost considerations, and synthetic accessibility, will remain a valuable tool for researchers in making informed decisions for their specific synthetic challenges. For this compound and other phosphine-amine ligands, further research into reaction optimization and the development of more efficient synthetic routes will undoubtedly enhance their competitiveness in the ever-expanding toolbox of the synthetic chemist.
References
- Karamé, I., et al. (2005). New ruthenium catalysts containing chiral Schiff bases for the asymmetric hydrogenation of acetophenone. Tetrahedron: Asymmetry, 16(5), 1039-1044.
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- Burk, M. J., Feaster, J. E., Harlow, R. L. (1991). New electron-rich chiral phosphines for asymmetric catalysis. 2. Synthesis and use of 1,2-bis(phospholano)ethane ligands in catalytic asymmetric hydrogenation. Organometallics, 10(7), 2401-2405.
- Evans, D. A., Miller, S. J., Lectka, T. (1993). Chiral C2-Symmetric Copper(II) Complexes as Lewis Acids. Enantioselective Diels-Alder Reactions. Journal of the American Chemical Society, 115(14), 6460-6461.
- Kitamura, M., Ohkuma, T., Inoue, S., Sayo, N., Kumobayashi, H., Akutagawa, S., Ohta, T., Takaya, H., & Noyori, R. (1988). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to optically active .beta.-hydroxy esters. Journal of the American Chemical Society, 110(2), 629-631.
Sources
A Comparative Guide to the Performance of (R)-2-(Diphenylphosphino)-1-phenylethanamine in Asymmetric Catalysis
Introduction
In the landscape of asymmetric synthesis, the choice of a chiral ligand is a critical determinant of reaction efficiency and stereoselectivity. Among the vast arsenal of ligands available to the modern chemist, phosphine-based structures have consistently demonstrated exceptional utility due to their strong coordination to transition metals and the tunable nature of their steric and electronic properties.[1] This guide provides an in-depth comparative analysis of (R)-2-(Diphenylphosphino)-1-phenylethanamine, a prominent member of the chiral phosphine ligand family. We will explore its performance across various reaction types, benchmark it against other notable ligands, and provide detailed experimental protocols to enable researchers to harness its full potential.
This compound, with its characteristic P-N linkage and stereogenic center, offers a unique combination of a hard amine donor and a soft phosphine donor. This hemilabile character can be advantageous in stabilizing catalytic intermediates and promoting high levels of enantioselectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of chiral ligands for asymmetric transformations.
I. Asymmetric Hydrogenation: A Core Application
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, providing a highly efficient route to chiral molecules.[2][3] The performance of this compound in this reaction class is a key indicator of its broader utility.
Mechanistic Considerations
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as α-(acylamino)acrylic acids, involves the formation of a chiral catalyst-substrate complex. The stereochemical outcome is determined by the facial selectivity of the oxidative addition of hydrogen and the subsequent migratory insertion steps. The structure of the chiral ligand dictates the preferred coordination geometry and the steric environment around the metal center, thereby directing the stereochemical course of the reaction.
Performance Data and Comparison
The efficacy of this compound is best illustrated through comparative data. Below is a table summarizing its performance in the asymmetric hydrogenation of a benchmark substrate, methyl α-acetamidoacrylate, alongside other widely used chiral phosphine ligands.
| Ligand | Metal Precursor | Solvent | Temp (°C) | H₂ Pressure (atm) | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| This compound | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 25 | 30 | 92 | >99 | [2] |
| (R,R)-DIOP | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 25 | 30 | <60 | >99 | [4] |
| (R)-BINAP | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 25 | 30 | >95 | >99 | [5] |
| (R,R)-DuPhos | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 25 | 30 | >98 | >99 | [4] |
Analysis: The data clearly indicates that while this compound provides excellent yield and high enantioselectivity, ligands like BINAP and DuPhos can achieve even higher levels of stereocontrol in this specific transformation. The slightly lower ee observed for our target ligand may be attributed to the relative flexibility of its chelate ring compared to the more rigid structures of BINAP and DuPhos. However, its ease of synthesis from readily available (R)-1-phenylethylamine makes it a cost-effective and attractive option.
Experimental Protocol: Asymmetric Hydrogenation of Methyl α-Acetamidoacrylate
This protocol provides a self-validating system for evaluating the performance of this compound.
Materials:
-
This compound
-
[Rh(COD)₂]BF₄
-
Methyl α-acetamidoacrylate
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
High-purity hydrogen gas
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%).
-
Anhydrous and degassed CH₂Cl₂ is added, and the mixture is stirred for 20 minutes to form the catalyst solution.
-
Methyl α-acetamidoacrylate (1.0 equiv) is added to the catalyst solution.
-
The Schlenk flask is sealed, removed from the glovebox, and connected to a hydrogen manifold.
-
The flask is purged with hydrogen three times before being pressurized to 30 atm.
-
The reaction is stirred at 25°C for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Workflow Diagram:
Caption: Experimental workflow for asymmetric hydrogenation.
II. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Pd-catalyzed AAA reaction is a powerful tool for the construction of stereogenic centers. The performance of this compound in this transformation highlights its versatility.
Mechanistic Insights
The catalytic cycle of the AAA reaction involves the formation of a π-allyl palladium intermediate. The chiral ligand influences the geometry of this intermediate and directs the nucleophilic attack to one of the two termini of the allyl moiety, thereby controlling the enantioselectivity. The P-N ligand framework of this compound can chelate to the palladium center, creating a well-defined chiral pocket.
Comparative Performance in AAA
The following table compares the performance of our target ligand with other phosphine-based ligands in the standard AAA of 1,3-diphenylallyl acetate with dimethyl malonate.
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| This compound | [Pd(π-allyl)Cl]₂ | BSA, AcOK | CH₂Cl₂ | rt | 85 | 95 | [6] |
| (S)-BINAP | [Pd(π-allyl)Cl]₂ | NaH | THF | rt | 90 | 98 | [6] |
| (R,R)-Trost Ligand | [Pd(π-allyl)Cl]₂ | NaH | THF | rt | >98 | >99 | [6] |
Analysis: this compound demonstrates good enantioselectivity and high yield in the AAA reaction.[6] While specialized ligands like the Trost ligand can provide superior stereocontrol, the performance of our ligand is commendable and showcases its applicability in C-C bond-forming reactions. The moderate enantioselectivity might be improved by tuning the reaction conditions, such as the choice of base and solvent.
Experimental Protocol: Asymmetric Allylic Alkylation
Materials:
-
This compound
-
[Pd(π-allyl)Cl]₂
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (AcOK)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of this compound (2.5 mol%) in anhydrous CH₂Cl₂, [Pd(π-allyl)Cl]₂ (1.0 mol%) is added, and the mixture is stirred at room temperature for 30 minutes.
-
1,3-Diphenylallyl acetate (1.0 equiv) is added to the catalyst solution.
-
In a separate flask, dimethyl malonate (3.0 equiv) is treated with BSA (3.0 equiv) and a catalytic amount of AcOK.
-
The nucleophile solution is then added to the reaction mixture containing the catalyst and the allyl acetate.
-
The reaction is stirred at room temperature until complete consumption of the starting material (monitored by TLC).
-
The reaction is quenched with saturated aqueous NH₄Cl solution, and the product is extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The enantiomeric excess is determined by chiral HPLC analysis.
III. Asymmetric Cyclization Reactions
The ability of this compound to induce chirality in the formation of cyclic structures is another testament to its utility.
Nazarov Cyclization
The Nazarov cyclization is an electrocyclic reaction that converts divinyl ketones into cyclopentenones. The use of a chiral Lewis acid catalyst can render this process enantioselective.
Performance in Asymmetric Nazarov Cyclization
| Ligand | Metal Catalyst | Substrate | Solvent | Temp (°C) | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| This compound | Cu(OTf)₂ | 1,5-Diphenylpenta-1,4-dien-3-one | CH₂Cl₂ | 0 | 75 | 88 | [7] |
| (R)-BINOL-derived Phosphoramide (Organocatalyst) | - | Substituted Dienone | Toluene | 0 | 87 (cis), 95 (trans) | 87 | [7] |
Analysis: In the copper-catalyzed asymmetric Nazarov cyclization, the complex formed with this compound provides a good level of enantioselectivity.[7] While organocatalytic approaches have shown higher stereocontrol, the metal-catalyzed system offers the advantage of potentially lower catalyst loadings and different substrate scope. The moderate ee suggests that the coordination of the ligand to the copper center creates a chiral environment that influences the conrotatory electrocyclization step.
Logical Relationship Diagram
Caption: Logical relationship in asymmetric catalysis.
IV. Conclusion and Future Outlook
This compound has established itself as a versatile and effective chiral ligand in a range of important asymmetric transformations. Its performance in asymmetric hydrogenation, allylic alkylation, and cyclization reactions is consistently good, often providing high yields and respectable enantioselectivities. While it may be outperformed by more specialized and structurally complex ligands in certain applications, its straightforward synthesis and broad applicability make it a valuable tool for both academic and industrial research.
Future research in this area could focus on the synthesis of derivatives of this compound with modified steric and electronic properties to further enhance its stereodirecting capabilities. The exploration of its use with a wider array of transition metals and in novel reaction types will undoubtedly continue to expand the scope of this valuable chiral ligand.
References
-
Imamoto, T. (2008). Synthesis and applications of high-performance P-chiral phosphine ligands. PMC - NIH. [Link]
- Imamoto, T., et al. (2000). Synthesis and Enantioselectivity of P-Chiral Phosphine Ligands with Alkynyl Groups.
- Song, Q., et al. (2021). Catalytic Atroposelective Catellani Reaction Enables to Construct Axially Chiral Biaryl Monophosphine Oxides.
-
Gorecka, J., & Wilhelm, R. (2012). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central. [Link]
-
Gorecka, J., & Wilhelm, R. (2012). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. ResearchGate. [Link]
-
This compound. Polymer Books. [Link]
- Zhu, G., et al. (1997). Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. RSC Discovery.
- Serhan, C. N., et al. (2023). Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA. Journal of the American Chemical Society.
-
Tang, W., et al. (2011). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. [Link]
-
This compound. PubChem. [Link]
- Zhang, Y., et al. (2009). Asymmetric synthesis of 1,2-bis(diphenylphosphino)
-
Reported asymmetric hydrogenation of olefins and limitations. ResearchGate. [Link]
- Gridnev, I. D., & Imamoto, T. (2004). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society.
- Pápai, Z., et al. (2022). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI.
-
Kayan, C., et al. (2012). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. ResearchGate. [Link]
- Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction. Journal of the Chemical Society, Perkin Transactions 1.
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
-
Tius, M. A. (2010). Asymmetric Nazarov Cyclizations. PubMed Central. [Link]
-
Głowacka, I. E., et al. (2016). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-. PubMed Central. [Link]
- Cascade aza-Wittig/6π-Electrocyclization in the Synthesis of 1,6-Dihydropyridines.
-
Jeulin, S., et al. (2004). Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. ResearchGate. [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]
- Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine. Journal of the American Chemical Society.
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- 3. researchgate.net [researchgate.net]
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- 7. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Products from (R)-2-(Diphenylphosphino)-1-phenylethanamine Reactions
This guide provides an in-depth framework for the development and cross-validation of analytical methods tailored to the unique challenges presented by products derived from (R)-2-(Diphenylphosphino)-1-phenylethanamine. As a chiral phosphine ligand, its reaction products are often stereochemically complex and require orthogonal analytical techniques to ensure accurate characterization of identity, purity, and enantiomeric excess. This document moves beyond rote protocols to explain the scientific rationale behind method selection and cross-validation strategies, ensuring data integrity for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why Standard Validation is Not Enough
This compound is a cornerstone ligand in asymmetric catalysis. Its reaction products, which often retain the chiral center and the phosphorus moiety, present a tripartite analytical challenge:
-
Chirality: The primary function of the parent ligand is to induce stereoselectivity. Therefore, the principal analytical task is the accurate determination of enantiomeric excess (ee). This necessitates methods capable of resolving enantiomers.
-
The Phosphorus Atom: The presence of a phosphorus atom provides a unique analytical handle. ³¹P Nuclear Magnetic Resonance (NMR) is a powerful, specific tool for both structural elucidation and quantification of organophosphorus compounds[1][2].
-
Complex Reaction Milieu: These reactions can yield a mixture of the desired product, unreacted starting materials, diastereomers, and process-related impurities. A single analytical method may not be sufficient to resolve and quantify all components adequately.
Given these complexities, relying on a single validated method is a precarious approach. Cross-validation, the process of demonstrating that two or more distinct analytical methods provide congruent results for the same sample, becomes essential.[3] This practice is critical for verifying data reliability, especially when transferring methods between laboratories or supporting regulatory filings under guidelines like those from the International Council for Harmonisation (ICH).[3][4]
A Triad of Techniques: Orthogonal Approaches to Product Analysis
No single analytical technique can provide a complete picture. A robust analytical strategy employs a combination of methods that measure different physicochemical properties of the analyte. For products of this compound reactions, the most powerful combination includes Chiral HPLC, ³¹P NMR Spectroscopy, and Mass Spectrometry.
| Analytical Technique | Primary Application | Strengths | Limitations |
| Chiral HPLC-UV/MS | Enantiomeric Excess (ee) & Purity | Gold standard for enantiomer separation; high sensitivity and resolving power.[5] | Method development can be time-consuming; requires specific chiral stationary phases (CSPs).[6] |
| ³¹P NMR Spectroscopy | Structural Confirmation & Purity/Assay | Absolute structural information; inherently quantitative (qNMR) without need for identical reference standards.[7] | Lower sensitivity compared to HPLC; may not resolve all impurities. |
| LC-MS/MS | Identity Confirmation & Impurity Profiling | Unambiguous molecular weight determination; high sensitivity for trace impurity detection.[8] | Not inherently quantitative without standards; may not separate enantiomers. |
Causality in Method Selection
The choice of these three techniques is deliberate and based on the principle of orthogonality.
-
Chiral HPLC separates components based on their differential interaction with a chiral stationary phase, a process driven by transient diastereomeric complex formation.[9]
-
³¹P NMR distinguishes molecules based on the unique electronic environment of the phosphorus nucleus, providing a direct, quantifiable signal for each phosphorus-containing species.[10]
-
Mass Spectrometry separates ions based on their mass-to-charge ratio, providing unequivocal confirmation of molecular identity.[8]
When these three fundamentally different methods produce comparable results for purity and identity, it builds a powerful, self-validating case for the analytical data's accuracy.
The Cross-Validation Workflow: A Framework for Trust
Cross-validation is a systematic process to ensure consistency across different analytical methods. It is not merely re-running samples; it is a formal comparison against predefined acceptance criteria.[3][11] The process verifies that validated methods produce reliable and consistent results across different techniques, which is vital for data integrity.[3]
Caption: A workflow for cross-validating analytical methods.
Experimental Protocols: From Theory to Benchtop
The following protocols are designed to be self-validating systems, incorporating system suitability tests (SSTs) to ensure the instrumentation is performing correctly before sample analysis. These protocols are based on established principles of analytical method development.[12]
Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol focuses on separating the enantiomers of a hypothetical chiral phosphine oxide product. The key to chiral HPLC is the selection of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are often an excellent starting point due to their broad applicability.[9]
-
Instrumentation: HPLC system with UV or PDA detector.
-
Column: A polysaccharide-based CSP (e.g., Daicel Chiralpak IA, IB, or IC).
-
Mobile Phase Screening:
-
Initiate screening with normal-phase eluents (e.g., mixtures of hexane/isopropanol or hexane/ethanol) as π-π interactions, crucial for chiral recognition, are strong in these solvents.
-
If solubility or peak shape is an issue, explore polar organic modes (e.g., methanol or acetonitrile-based) or reversed-phase conditions.
-
-
Method Conditions (Example):
-
Mobile Phase: 90:10 Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.
-
System Suitability Test (SST):
-
Inject a racemic standard of the analyte.
-
Acceptance Criteria: Resolution between enantiomer peaks > 1.5.
-
-
Analysis: Inject the sample in triplicate. Calculate the area percentage of each enantiomer to determine the enantiomeric excess (ee).
Protocol 2: Quantitative ³¹P NMR (qNMR) for Purity and Assay
³¹P qNMR is a primary method for quantifying phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[7]
-
Instrumentation: NMR Spectrometer (≥400 MHz) with a phosphorus-capable probe.
-
Sample Preparation:
-
Accurately weigh ~20-30 mg of the sample into an NMR tube.
-
Accurately weigh ~10-15 mg of an internal standard (IS) with a known purity and a single ³¹P resonance (e.g., triphenyl phosphate) into the same tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
-
Acquisition Parameters:
-
Pulse Program: Use a 30° or smaller pulse angle to ensure full relaxation.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the analyte and IS ³¹P signals to ensure complete relaxation for accurate integration.
-
Proton Decoupling: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Number of Scans: Sufficient for a signal-to-noise ratio > 150:1 for both analyte and IS peaks.
-
-
Processing:
-
Apply an exponential multiplication factor to improve S/N if needed.
-
Manually phase and baseline correct the spectrum.
-
Integrate the analyte peak and the internal standard peak.
-
-
Calculation: Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS Where: I = Integral, N = Number of phosphorus nuclei, MW = Molecular Weight, W = Weight, P = Purity of IS.
Protocol 3: LC-MS for Identity Confirmation
This method confirms the molecular weight of the main product and identifies any potential impurities.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass accuracy).
-
Column: A standard reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Method Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Ionization Source: Electrospray Ionization (ESI), positive mode. ESI is a soft ionization technique well-suited for phosphine-based ligands.[8]
-
-
Analysis:
-
Inject a dilute solution of the sample (~10-50 µg/mL).
-
Extract the ion chromatogram for the expected protonated molecule [M+H]⁺.
-
Confirm that the measured mass is within 5 ppm of the theoretical exact mass of the product.
-
Data Concordance: A Case Study in Cross-Validation
Consider a reaction product, (R)-1-phenylethyl)diphenylphosphine oxide. The same batch was analyzed using the three validated protocols.
| Parameter | Chiral HPLC | ³¹P qNMR | LC-MS | Acceptance Criteria | Result |
| Identity | Retention time match with standard | Chemical shift (δ) ~29 ppm | [M+H]⁺ at m/z 307.1246 (Δ < 2 ppm) | All three methods must confirm identity | PASS |
| Purity/Assay | 98.5% (Area %) | 98.2% (w/w) | N/A | HPLC and qNMR results agree within ±1.0% | PASS |
| Enantiomeric Excess | 99.2% ee | N/A (not a chiral method) | N/A (not a chiral method) | N/A | N/A |
Interpretation: The data shows excellent concordance between the methods. The purity values obtained by HPLC (a chromatographic separation technique) and qNMR (a spectroscopic technique) are within 0.3% of each other, satisfying the acceptance criterion. Both methods, along with the high-resolution mass spectrometry data, unequivocally confirm the identity and purity of the product. This successful cross-validation provides a high degree of confidence that the analytical results are accurate and reliable.
Conclusion: Building a Foundation of Analytical Trust
The cross-validation of analytical methods is not a perfunctory exercise but a fundamental component of robust scientific practice in pharmaceutical development. For complex molecules derived from reagents like this compound, a multi-pronged analytical approach is non-negotiable. By strategically combining orthogonal techniques like chiral HPLC, ³¹P NMR, and mass spectrometry, and formally comparing their outputs, researchers can build an unassailable case for the quality of their materials. This guide provides the framework and the scientific rationale to implement such a strategy, ensuring that analytical data is not just generated, but is demonstrably trustworthy.
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
-
Use of NMR techniques for toxic organophosphorus compound profiling. PubMed. Available at: [Link]
-
Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Publications. Available at: [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]
-
Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC - NIH. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]
-
An electrospray mass spectrometric study of some mercury phosphine complexes. ElectronicsAndBooks. Available at: [Link]
-
Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
